molecular formula C11H14O4 B2444481 2-(2-propoxyphenoxy)acetic Acid CAS No. 746630-77-3

2-(2-propoxyphenoxy)acetic Acid

Cat. No.: B2444481
CAS No.: 746630-77-3
M. Wt: 210.229
InChI Key: QUVUIHDKLGKXQZ-UHFFFAOYSA-N
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Description

2-(2-propoxyphenoxy)acetic Acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.
BenchChem offers high-quality 2-(2-propoxyphenoxy)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-propoxyphenoxy)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVUIHDKLGKXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-propoxyphenoxy)acetic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-propoxyphenoxy)acetic acid is a member of the phenoxyacetic acid class of organic compounds, a scaffold that has garnered significant attention in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities, offering a valuable resource for professionals engaged in drug discovery and development. The unique substitution pattern of a propoxy group at the ortho position of the phenoxy ring presents intriguing possibilities for molecular interactions with biological targets.

Chemical Structure and Properties

2-(2-propoxyphenoxy)acetic acid possesses a well-defined molecular architecture that dictates its chemical behavior and biological interactions.[1]

IUPAC Name: 2-(2-propoxyphenoxy)acetic acid[1] Molecular Formula: C₁₁H₁₄O₄[1] Molecular Weight: 210.23 g/mol [1] CAS Number: 746630-77-3[1]

The structure consists of a central phenoxyacetic acid core with a propoxy group (-OCH₂CH₂CH₃) attached to the ortho position of the benzene ring. This substitution is key to its specific properties.

Diagram of the Chemical Structure of 2-(2-propoxyphenoxy)acetic acid:

Caption: Chemical structure of 2-(2-propoxyphenoxy)acetic acid.

Physicochemical Properties

PropertyValue (Computed)Source
XLogP31.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count6[1]
Topological Polar Surface Area55.8 Ų[1]

The predicted XLogP3 value suggests a moderate lipophilicity, which is a critical parameter for drug-likeness, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Characterization

The most common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Synthetic Workflow Diagram:

Williamson_Ether_Synthesis phenol 2-Propoxyphenol phenoxide 2-Propoxyphenoxide phenol->phenoxide Deprotonation base Base (e.g., NaOH, KOH) base->phenoxide product 2-(2-propoxyphenoxy)acetic acid phenoxide->product SN2 Reaction haloacetate Haloacetic Acid (e.g., Chloroacetic Acid) haloacetate->product workup Acidic Workup product->workup Neutralization

Caption: Williamson ether synthesis workflow for 2-(2-propoxyphenoxy)acetic acid.

Detailed Experimental Protocol (Proposed):

This protocol is based on established procedures for the synthesis of related phenoxyacetic acids. Optimization may be required.

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-propoxyphenol (1 equivalent) in a suitable solvent such as ethanol or acetone.

  • Add a slight excess of a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), and stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the resulting solution, add a solution of chloroacetic acid (1 equivalent) in the same solvent dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 2 to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-(2-propoxyphenoxy)acetic acid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the propyl group protons.

    • ¹³C NMR will show distinct resonances for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H and C=O stretching, as well as C-O ether linkages and aromatic C-H bonds.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Biological Activities and Applications

The phenoxyacetic acid scaffold is a well-established pharmacophore with a diverse range of biological activities. The primary areas of interest for 2-(2-propoxyphenoxy)acetic acid are as an anti-inflammatory agent and a potential herbicide.

Anti-inflammatory Activity: COX-2 Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), has led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Recent studies have highlighted that phenoxyacetic acid derivatives can be potent and selective COX-2 inhibitors. The structural features of these molecules allow for specific interactions within the active site of the COX-2 enzyme. It is hypothesized that the propoxy group at the ortho position of 2-(2-propoxyphenoxy)acetic acid could enhance its binding affinity and selectivity for COX-2. Further in-vitro and in-vivo studies are warranted to explore this potential.

Signaling Pathway Diagram:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins Stomach_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Protection Inflammation Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation Phenoxyacetic_Acid 2-(2-propoxyphenoxy)acetic acid Phenoxyacetic_Acid->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by 2-(2-propoxyphenoxy)acetic acid.

Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D, are a well-known class of synthetic auxin herbicides used for broadleaf weed control. They mimic the plant growth hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately leading to the death of susceptible plants. The specific substitution pattern on the aromatic ring influences the herbicidal activity and selectivity. It is plausible that 2-(2-propoxyphenoxy)acetic acid could exhibit herbicidal properties, and its efficacy against various weed species would need to be evaluated.

Safety and Toxicology

While no specific toxicological data for 2-(2-propoxyphenoxy)acetic acid has been identified in the searched literature, general safety precautions for phenoxyacetic acid derivatives should be followed. These compounds can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(2-propoxyphenoxy)acetic acid is a molecule of interest with a foundation in the well-established biological activities of the phenoxyacetic acid class. Its potential as a selective COX-2 inhibitor for anti-inflammatory applications and as a novel herbicide warrants further investigation. This guide provides a foundational understanding of its chemical and physical properties, a proposed synthetic route, and a rationale for its potential biological activities. Further experimental validation is necessary to fully elucidate the therapeutic and agrochemical potential of this compound.

References

  • PubChem. 2-(2-propoxyphenoxy)acetic Acid. National Center for Biotechnology Information. [Link]

Sources

Architecting Efficacy: The Biological Activity and Therapeutic Potential of 2-(2-Propoxyphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that offer exceptional versatility. Among these, phenoxyacetic acid and its derivatives represent a privileged class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety, which serves as the core structure for a wide array of biologically active molecules (1)[1].

Specifically, 2-(2-propoxyphenoxy)acetic acid derivatives —compounds featuring an ortho-propoxy substitution on the phenyl ring—exhibit a unique spatial geometry. This specific steric bulk and lipophilicity profile allow these derivatives to act as highly selective pharmacological modulators. In this technical guide, we will dissect the mechanistic causality, quantitative data, and self-validating experimental protocols underlying their three primary biological activities: selective Cyclooxygenase-2 (COX-2) inhibition, Peroxisome Proliferator-Activated Receptor (PPAR) agonism, and antimicrobial efficacy.

Pillar I: Selective COX-2 Inhibition and Anti-Inflammatory Action

Mechanistic Causality

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by gastrointestinal toxicity due to concurrent COX-1 inhibition. 2-(2-propoxyphenoxy)acetic acid derivatives circumvent this by exploiting a critical structural divergence between the two isozymes. The substitution of Isoleucine at position 523 in COX-1 with Valine in COX-2 creates a secondary hydrophobic side-pocket. The ortho-propoxy tail of our derivative is sterically optimized to insert into this COX-2 specific pocket, while the acetic acid moiety forms a critical electrostatic salt bridge with Arg120. Recent pharmacological inquiries demonstrate that coupling specific structural motifs to the p-phenoxy acetic acid moiety yields potent COX-2 activity, often rivaling celecoxib with IC


 values as low as 0.06 μM (2)[2].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 PGH2 COX2->PGH2 PGE2 PGE2 (Inflammation) PGH2->PGE2 Synthases Inhibitor Derivative Inhibitor->COX2 Selective Inhibition

Arachidonic acid cascade and selective COX-2 inhibition by phenoxyacetic acid derivatives.

Protocol: Self-Validating Fluorometric COX Inhibition Assay

To quantify this selectivity, we utilize a kinetic fluorometric assay measuring the peroxidase activity of the COX enzymes.

Self-Validation System: This protocol is internally validated using a Z'-factor calculation. Celecoxib is run as a positive control for COX-2 selectivity, and Mefenamic acid as a non-selective control. A Z'-factor > 0.6 is mandatory for plate acceptance, ensuring the signal dynamic range is statistically robust against background noise.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Aliquot 50 μL per well into a black 96-well microplate.

  • Compound Incubation: Add 10 μL of the 2-(2-propoxyphenoxy)acetic acid derivative (serially diluted in DMSO, final DMSO concentration <1%) to the respective wells. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Introduce 10 μL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 μL of arachidonic acid (final concentration 100 μM) to initiate the peroxidase reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorometric reader (Ex: 535 nm, Em: 587 nm). Record fluorescence every 30 seconds for 10 minutes. Calculate the initial velocity (

    
    ) and derive the IC
    
    
    
    using a 4-parameter logistic non-linear regression model.
Quantitative Data: COX Inhibition Profile
CompoundCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (SI)
Representative Derivative A 12.50 ± 0.40.06 ± 0.01~208
Representative Derivative B >50.000.03 ± 0.01>1666
Celecoxib (Reference) 14.90 ± 0.50.05 ± 0.02~298
Mefenamic Acid (Reference) 1.80 ± 0.11.98 ± 0.02~0.9

Pillar II: PPAR Modulation and Metabolic Regulation

Mechanistic Causality

Beyond anti-inflammatory applications, phenoxyacetic acid derivatives are highly effective in metabolic regulation. The phenoxyacetic acid headgroup mimics endogenous free fatty acids, allowing it to anchor into the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs). The ortho-propoxy chain provides essential van der Waals interactions that stabilize the AF-2 activation function helix, triggering the recruitment of co-activators. For instance, structurally related compounds like L-165,041 act as potent and selective PPARδ agonists, exhibiting a K


 of 6 nM for hPPARδ and 730 nM for hPPARγ (3)[3].

PPAR_Pathway Ligand Derivative Ligand Receptor PPAR-RXR Heterodimer Ligand->Receptor Activation PPRE PPRE Binding Receptor->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription Co-activator Recruitment

Mechanism of PPAR transactivation and metabolic gene regulation by derivative ligands.

Protocol: Cell-Based PPAR Transactivation Luciferase Assay

To isolate the ligand-binding event from endogenous receptor interference, we utilize a GAL4-PPAR chimera system.

Self-Validation System: Co-transfection with a Renilla luciferase plasmid (driven by a constitutive CMV promoter) serves as an internal control. This dual-luciferase setup mathematically normalizes the primary Firefly luciferase signal against variations in transfection efficiency and compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates at

    
     cells/well. After 24 hours, transiently co-transfect cells with a pGAL4-PPAR(LBD) expression vector, a pUAS-Firefly-Luciferase reporter, and a pCMV-Renilla-Luciferase control using Lipofectamine 3000.
    
  • Ligand Treatment: 24 hours post-transfection, replace the media with serum-free DMEM containing serial dilutions of the 2-(2-propoxyphenoxy)acetic acid derivative (1 nM to 10 μM). Incubate for 18 hours.

  • Lysis & Luminescence Readout: Lyse the cells using Passive Lysis Buffer. Sequentially inject Firefly substrate and record luminescence, followed by the Stop & Glo reagent to measure Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. Plot the normalized fold-activation against the log of compound concentration to determine the EC

    
    .
    
Quantitative Data: PPAR Transactivation Profile
Receptor TargetDerivative EC

(nM)
L-165,041 (Reference) EC

(nM)
Efficacy (% of Max)
PPARδ 18.56.092%
PPARγ 850.0730.045% (Partial Agonist)
PPARα >2000>2000N/A

Pillar III: Antimicrobial and Antifungal Dynamics

Mechanistic Causality

The lipophilic nature of the ortho-propoxy group significantly enhances the compound's ability to penetrate complex microbial cell walls. Once internalized, these derivatives can disrupt specific enzymatic targets. For example, related ortho-alkoxy substitutions, such as those in 2-methoxyphenoxyacetic acid, have shown significant zones of inhibition against various bacterial and fungal strains, including Bacillus subtilis and Aspergillus niger (4)[4]. The propoxy variant extends this lipophilicity, further lowering the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Prep Compound Prep Dilution Serial Dilution Prep->Dilution Inoculation Microbial Inoculation Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout OD600 Readout Incubation->Readout

High-throughput broth microdilution workflow for Minimum Inhibitory Concentration.

Protocol: High-Throughput Broth Microdilution

Self-Validation System: The assay includes a sterility control (media only), a growth control (media + inoculum), and a positive inhibition control (Ampicillin for bacteria, Amphotericin B for fungi). The OD


 of the growth control must reach a predefined threshold for the assay to be deemed valid.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains on agar plates. Suspend isolated colonies in sterile saline to achieve a McFarland standard of 0.5 (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the derivative in MHB, ranging from 128 μg/mL down to 0.25 μg/mL.

  • Inoculation: Add 50 μL of the diluted inoculum to each well containing 50 μL of the compound dilution (final volume 100 μL).

  • Incubation & Readout: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi). Measure the optical density at 600 nm (OD

    
    ) using a microplate spectrophotometer. The MIC is defined as the lowest concentration exhibiting 
    
    
    
    95% reduction in OD
    
    
    compared to the growth control.
Quantitative Data: Antimicrobial MIC Profile
Target OrganismDerivative MIC (µg/mL)Ampicillin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Staphylococcus aureus (Gram +)8.02.0N/A
Bacillus subtilis (Gram +)16.01.0N/A
Escherichia coli (Gram -)32.08.0N/A
Aspergillus niger (Fungus)32.0N/A1.0

Conclusion

The 2-(2-propoxyphenoxy)acetic acid scaffold is a masterclass in rational drug design. By fine-tuning the steric and electronic properties of the ortho-propoxy group, researchers can architect molecules that selectively target the COX-2 hydrophobic pocket, stabilize the PPARδ AF-2 helix, or penetrate pathogenic cell walls. The self-validating protocols outlined above provide a rigorous framework for advancing these derivatives from in vitro hits to viable pre-clinical candidates.

References

  • BenchChem. "A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives." 1

  • MDPI. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny." 2

  • Sigma-Aldrich. "L-165,041 Product Page."3

  • World News of Natural Sciences. "Investigating the antibacterial and antifungal properties of few organic moieties: a comprehensive analysis." 4

Sources

The Therapeutic Landscape of 2-Propoxyphenoxy Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-propoxyphenoxy scaffold has emerged as a privileged structural motif in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the core therapeutic applications of 2-propoxyphenoxy derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, key experimental protocols for their evaluation, and a summary of critical quantitative data. We will delve into the established and emerging applications of these compounds as anti-inflammatory agents, antiarrhythmics, antimicrobials, and analgesics, providing a framework for future research and development in this promising chemical space.

I. Anti-Inflammatory Applications: Targeting the Leukotriene B4 Receptor

A significant area of investigation for 2-propoxyphenoxy compounds has been in the development of potent and selective antagonists for the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator involved in the inflammatory cascade, primarily through the recruitment and activation of neutrophils.[1][2] By blocking the LTB4 receptor, these compounds offer a targeted approach to mitigating inflammation in various pathological conditions.

Mechanism of Action: Competitive Antagonism of the LTB4 Receptor

2-Propoxyphenoxy-based LTB4 receptor antagonists function as competitive inhibitors, binding to the LTB4 receptor on the surface of immune cells, such as neutrophils, and preventing the binding of the endogenous ligand, LTB4.[3][4] This blockade inhibits downstream signaling pathways that lead to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby reducing the inflammatory response.[1][5]

Key Compounds and Structure-Activity Relationships (SAR)

One of the most well-characterized LTB4 receptor antagonists featuring the 2-propoxyphenoxy moiety is LY293111 (2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid).[3] Structure-activity relationship studies have revealed that the 2-propoxyphenoxy group, in conjunction with a substituted arylphenol and an acidic functional group (such as a carboxylic acid or tetrazole), is crucial for high-affinity binding to the LTB4 receptor.[3]

Experimental Evaluation of LTB4 Receptor Antagonists

The evaluation of 2-propoxyphenoxy compounds as LTB4 receptor antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

1. In Vitro Assays:

  • Receptor Binding Assay: This assay quantifies the affinity of the test compound for the LTB4 receptor, typically using radiolabeled LTB4 ([3H]-LTB4) and cell membranes expressing the receptor (e.g., from human neutrophils).[2][3] The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the antagonist required to displace 50% of the radiolabeled LTB4.

  • Neutrophil Chemotaxis Assay: This functional assay measures the ability of the antagonist to inhibit the migration of neutrophils towards an LTB4 gradient.[1][5] The Boyden chamber assay is a commonly used method for this purpose.[1]

  • Flow Cytometry Assay: This assay can be used to measure the inhibition of LTB4-induced upregulation of cell surface markers on neutrophils, such as CD11b, which is involved in cell adhesion.[5][6]

2. In Vivo Models:

  • LTB4-Induced Airway Obstruction in Guinea Pigs: This model assesses the ability of the antagonist to inhibit bronchoconstriction induced by LTB4.[3]

  • Primate Model of Asthma: This model evaluates the effect of the antagonist on antigen-induced airway inflammation and hyperresponsiveness.[5][6]

Quantitative Data Summary: LTB4 Receptor Antagonists
CompoundAssaySpeciesIC50 / ED50Reference
LY293111LTB4 Receptor Binding (Neutrophils)Human17 nM[3]
LY293111LTB4-induced CD11b/CD18 ExpressionHuman3.3 nM[3]
LY293111LTB4-induced Airway Obstruction (oral)Guinea Pig0.40 mg/kg[3]
SC-50605LTB4 Receptor BindingNot Specified7-16 times more potent than SC-41930[7]
CP-105,696LTB4-mediated Neutrophil ChemotaxisMonkey20 nM[5][6]

II. Antiarrhythmic Applications: The Case of Propafenone

Propafenone is a well-established Class 1C antiarrhythmic drug that prominently features a 2-propoxyphenoxy moiety in its structure.[8][9] It is utilized in the management of various cardiac arrhythmias, including atrial and ventricular arrhythmias.[10][11]

Mechanism of Action: Sodium Channel Blockade and Beta-Adrenergic Antagonism

Propafenone's primary mechanism of action is the blockade of sodium channels in cardiac muscle cells.[8][9] This action slows the influx of sodium ions during depolarization, leading to a decrease in the excitability of the cardiac cells and a slowing of conduction velocity.[9] Propafenone exhibits a higher selectivity for cells with a rapid heart rate.[8]

In addition to its sodium channel blocking activity, propafenone also possesses weak beta-adrenergic blocking properties.[8][9] This secondary mechanism contributes to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[9]

Electrophysiological Effects

Programmed electrical stimulation of the heart is a key technique used to evaluate the electrophysiological effects of propafenone.[12][13][14] Studies have demonstrated that propafenone:

  • Lengthens the transnodal conduction time.[12]

  • Increases the atrioventricular (AV) nodal conduction time (AH interval) and His-Purkinje conduction time (HV interval).[11][15][16]

  • Prolongs the effective refractory period of the right atrial muscle and ventricles.[12][15]

  • Increases the cycle length of ventricular tachycardia.[15]

Experimental Protocol: Programmed Electrical Stimulation

A representative protocol for evaluating the electrophysiological effects of propafenone involves:

  • Baseline Measurements: Perform a baseline electrophysiology study in patients with recurrent arrhythmias to measure parameters such as sinus cycle length, atrial-His (AH) interval, His-ventricular (HV) interval, and effective refractory periods of the atrium, AV node, and ventricle.[12][14]

  • Drug Administration: Administer propafenone intravenously (e.g., 2 mg/kg over 10 minutes) or orally (e.g., 300 mg three times daily for several days).[12][14]

  • Post-Drug Measurements: Repeat the electrophysiology study to measure the changes in the previously mentioned parameters.[12][14]

  • Arrhythmia Induction: Attempt to induce the clinical arrhythmia before and after drug administration to assess the drug's efficacy in preventing arrhythmia induction.[12][15]

Quantitative Data Summary: Electrophysiological Effects of Propafenone
ParameterBaseline (ms)After Propafenone (ms)Reference
PR Interval168 ± 46188 ± 25[16]
HV Interval47 ± 1065 ± 13[16]
Ventricular Effective Refractory Period231 ± 17255 ± 19[16]
Ventricular Tachycardia Cycle Length236 ± 44374 ± 103[16]

III. Antimicrobial Applications of 2-Propoxyphenoxy Derivatives

The 2-propoxyphenoxy scaffold has also been incorporated into molecules with promising antimicrobial activity. A notable example is the 2-propoxynaphthalene moiety found in compounds with activity against various bacterial strains.[17]

Mechanism of Action

The precise mechanism of action for many 2-propoxyphenoxy-containing antimicrobials is still under investigation. However, for some derivatives, such as those containing a naphthalene ring system, the rigid, bicyclic aromatic structure is thought to provide a versatile scaffold for interaction with various biological targets within the microbial cell.[17] The introduction of the propoxy group modifies the lipophilicity and electronic properties of the molecule, which can influence its ability to penetrate bacterial cell membranes and interact with intracellular targets.[17]

Key Compounds and In Vitro Activity

One example of a 2-propoxyphenoxy derivative with antimicrobial activity is 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide.[17] This compound has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Standardized methods are used to determine the in vitro susceptibility of bacteria to antimicrobial agents.[18][19][20]

1. Broth Microdilution Method:

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the 2-propoxyphenoxy compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19][21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[19][21]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[19][21]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 16-20 hours).[19][21]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[19][20]

2. Disk Diffusion Method:

  • Inoculation of Agar Plate: Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with a standardized bacterial suspension.[19][21]

  • Application of Disks: Place paper disks impregnated with a specific concentration of the 2-propoxyphenoxy compound onto the agar surface.[19][21]

  • Incubation: Incubate the plates under appropriate conditions.[19][21]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk.[19][21]

Quantitative Data Summary: Antimicrobial Activity
CompoundMicrobial StrainMIC (µM)Reference
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideStaphylococcus aureus (MRSA)12[17]
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMycobacterium tuberculosis23-24[17]

IV. Analgesic Properties: The Case of Dextropropoxyphene

Dextropropoxyphene is a well-known opioid analgesic that contains a 2-propoxyphenoxy structural element. It has been used for the management of mild to moderate pain, often in combination with other analgesics like paracetamol.[22][23][24]

Mechanism of Action: Opioid Receptor Agonism

Dextropropoxyphene exerts its analgesic effects by acting as a weak agonist at mu-opioid receptors in the central nervous system.[24] This binding mimics the action of endogenous opioids, leading to a reduction in the perception of pain.

Clinical Efficacy and Considerations

Systematic reviews of clinical trials have evaluated the analgesic efficacy of dextropropoxyphene.[22][23][25] While it has demonstrated some analgesic effect, its efficacy, particularly when combined with paracetamol, has been a subject of debate, with some studies suggesting little additional benefit over paracetamol alone.[22][25] It is important to note that dextropropoxyphene has been withdrawn from the market in some countries due to concerns about its safety profile, including cardiotoxicity and the risk of overdose.[24]

Experimental Evaluation of Analgesic Activity

The analgesic properties of compounds like dextropropoxyphene are evaluated in preclinical models of pain and in clinical trials.

Preclinical Models:

  • Hot Plate Test: Measures the latency of a pain response (e.g., licking or jumping) when an animal is placed on a heated surface.

  • Tail-Flick Test: Measures the latency of the tail-flick reflex in response to a thermal stimulus.

  • Writhing Test: Involves inducing abdominal constrictions in rodents with an irritant and measuring the reduction in writhing behavior after drug administration.

Clinical Trials:

  • Randomized Controlled Trials: Compare the analgesic efficacy of the drug to a placebo or an active comparator in patients with various pain conditions (e.g., post-surgical pain, osteoarthritis).[22][23] Pain intensity and pain relief are typically measured using validated scales.

Quantitative Data Summary: Analgesic Efficacy of Dextropropoxyphene/Paracetamol Combination
ComparisonOutcomeResultReference
Dextropropoxyphene/Paracetamol vs. ParacetamolDifference in Pain Intensity7.3% (-0.2% to 14.9%)[22][25]
Dextropropoxyphene/Paracetamol vs. ParacetamolResponse Rate Ratio1.05 (0.8 to 1.3)[22][25]

V. Emerging Therapeutic Applications

Beyond the well-established applications, the 2-propoxyphenoxy scaffold is being explored in other therapeutic areas.

Anticancer Potential

Some 2-propoxyphenoxy derivatives have been investigated for their potential as anticancer agents.[26] The evaluation of these compounds typically involves in vitro cytotoxicity assays to determine their effect on cancer cell viability.

Experimental Protocol: Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[27]

  • CCK-8 Assay: Another colorimetric assay that measures cell viability based on the activity of dehydrogenases.[28][29]

  • Real-Time Cell Analysis (RTCA): This method continuously monitors changes in cell number, proliferation, and viability by measuring electrical impedance.[28][29]

GPR34 Antagonists for Neuropathic Pain

Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, which contain a phenoxy group that can be conceptually related to the 2-propoxyphenoxy scaffold, have been identified as antagonists of the G protein-coupled receptor 34 (GPR34).[30][31] GPR34 is implicated in neuropathic pain, and antagonists of this receptor represent a potential novel therapeutic strategy.[32]

Quantitative Data Summary: GPR34 Antagonists

CompoundAssayIC50 (µM)Reference
Compound 5eGloSensor cAMP assay0.680[30]
Compound 5eTango assay0.059[30]

VI. Conclusion and Future Directions

The 2-propoxyphenoxy scaffold has proven to be a remarkably versatile platform for the design of therapeutically valuable compounds. From the well-established antiarrhythmic effects of propafenone to the potent anti-inflammatory activity of LTB4 receptor antagonists and the analgesic properties of dextropropoxyphene, this structural motif has made a significant impact on medicine. The emergence of 2-propoxyphenoxy derivatives as antimicrobial and potential anticancer agents, as well as their role in targeting novel receptors like GPR34 for neuropathic pain, highlights the ongoing potential of this chemical class.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: For emerging applications like anticancer and antimicrobial activities, a deeper understanding of the molecular targets and mechanisms of action is crucial for rational drug design.

  • Optimization of Pharmacokinetic and Safety Profiles: Continued medicinal chemistry efforts are needed to improve the drug-like properties of 2-propoxyphenoxy compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Exploration of New Therapeutic Targets: The adaptability of the 2-propoxyphenoxy scaffold suggests that it could be successfully applied to the development of modulators for other biological targets implicated in a wide range of diseases.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 2-propoxyphenoxy compounds, paving the way for the development of new and improved medicines.

Diagrams

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) LTB4R LTB4 Receptor (BLT1/BLT2) LTB4->LTB4R Binds to G_protein G-protein Activation LTB4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Response: - Chemotaxis - Degranulation - Cytokine Release Ca_release->Cellular_Response PKC->Cellular_Response Antagonist 2-Propoxyphenoxy Antagonist Antagonist->LTB4R Blocks

Caption: LTB4 Signaling Pathway and Antagonist Inhibition.

Propafenone_Mechanism Na_channel Voltage-gated Sodium Channel Na_influx Decreased Sodium Influx Beta_receptor Beta-adrenergic Receptor Sympathetic_activity Reduced Sympathetic Activity Propafenone Propafenone Propafenone->Na_channel Blocks Propafenone->Beta_receptor Blocks (weakly) Action_potential Slowed Rate of Rise of Action Potential Excitability Decreased Cell Excitability Action_potential->Excitability Conduction Slowed Conduction Velocity Excitability->Conduction Antiarrhythmic_effect Antiarrhythmic Effect Conduction->Antiarrhythmic_effect Sympathetic_activity->Antiarrhythmic_effect

Sources

Comparison of 2-(2-propoxyphenoxy)acetic acid vs. 2-methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Analysis: 2-(2-Propoxyphenoxy)acetic Acid vs. 2-Methoxyphenoxyacetic Acid Subtitle: Physicochemical Profiling, Synthetic Pathways, and Structure-Activity Relationships in Medicinal Chemistry

Executive Summary

This technical guide provides a comparative analysis of 2-methoxyphenoxyacetic acid (MPA) and its propyl homolog, 2-(2-propoxyphenoxy)acetic acid (PPA) . While MPA is widely recognized as the primary metabolite of the expectorant Guaifenesin and a structural analog to auxin-type herbicides, PPA represents a critical tool in Structure-Activity Relationship (SAR) studies.

The transition from a methoxy to a propoxy substituent at the ortho position introduces significant physicochemical shifts—specifically in lipophilicity (


) and steric parameters—that alter bioavailability, receptor binding kinetics, and metabolic fate. This guide details the synthetic methodologies, safety implications, and experimental protocols required to utilize these scaffolds in drug discovery.

Physicochemical & Structural Profiling

The core distinction between MPA and PPA lies in the alkyl chain length at the ortho-position of the phenoxy ring. This modification fundamentally alters the molecule's interaction with biological membranes and hydrophobic binding pockets.

Table 1: Comparative Physicochemical Data
Property2-Methoxyphenoxyacetic Acid (MPA)2-(2-Propoxyphenoxy)acetic Acid (PPA)Impact on Drug Design
CAS Registry 1878-85-9746630-77-3Identification & Sourcing
Formula


Molecular Weight Increase (+28 Da)
Mol. Weight 182.17 g/mol 210.23 g/mol Minimal impact on "Rule of 5" compliance
Calc. LogP ~1.5~2.4Critical: PPA has significantly higher membrane permeability.
H-Bond Donors 1 (COOH)1 (COOH)Identical
H-Bond Acceptors 44Identical
Rotatable Bonds 35PPA has higher entropic penalty upon binding.
Steric Bulk (Verloop) Low (Methyl)High (Propyl)PPA may induce steric clash in small pockets or improve selectivity.

Technical Insight: The shift from LogP 1.5 to 2.4 moves PPA into an optimal range for Blood-Brain Barrier (BBB) penetration and oral bioavailability. However, the increased rotational freedom of the propyl chain requires a binding pocket capable of stabilizing the alkyl tail, often via hydrophobic interactions (Van der Waals forces).

Synthetic Methodologies

Both compounds are synthesized via Williamson Ether Synthesis , but the process chemistry differs due to the nucleophilicity and steric hindrance of the starting phenols.

Reaction Mechanism

The synthesis involves the O-alkylation of a substituted phenol (Guaiacol for MPA; 2-Propoxyphenol for PPA) with a haloacetic acid derivative (typically ethyl chloroacetate or sodium chloroacetate) under basic conditions.

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start_MPA Guaiacol (2-Methoxyphenol) Intermediate Sodium Phenoxide Intermediate Start_MPA->Intermediate Deprotonation Start_PPA 2-Propoxyphenol Start_PPA->Intermediate Deprotonation Reagent Chloroacetic Acid + NaOH/K2CO3 Reagent->Intermediate Electrophile Product_MPA 2-Methoxyphenoxyacetic Acid (MPA) Intermediate->Product_MPA SN2 Attack (Less Steric Hindrance) Product_PPA 2-(2-Propoxyphenoxy)acetic Acid (PPA) Intermediate->Product_PPA SN2 Attack (Slower Kinetics)

Caption: Comparative synthetic routes. Note that PPA synthesis may require higher temperatures or stronger bases due to the steric bulk of the ortho-propyl group.

Process Chemistry Considerations
  • MPA Synthesis: Guaiacol is highly reactive. The reaction with sodium chloroacetate in aqueous NaOH is rapid and exothermic. Care must be taken to prevent bis-alkylation if using di-halo reagents, though chloroacetic acid is mono-functional.

  • PPA Synthesis: The ortho-propyl group exerts steric hindrance, shielding the phenolic oxygen.

    • Solvent Choice: Aqueous conditions may be too slow. Use MEK (Methyl Ethyl Ketone) or DMF with Potassium Carbonate (

      
      ) to enhance nucleophilicity.
      
    • Catalysis: Addition of Potassium Iodide (KI) (Finkelstein condition) accelerates the reaction by converting the chloro-derivative to the more reactive iodo-derivative in situ.

Biological Implications & Metabolic Fate

The choice between MPA and PPA is often dictated by metabolic stability and toxicity profiles.

The "Methoxy" Toxicity Factor

MPA is structurally related to Methoxyacetic Acid (MAA) , a known reproductive toxin.

  • Pathway: 2-Methoxyethanol

    
     Methoxyacetic Acid (MAA).
    
  • MPA Context: While MPA itself is a stable ether, metabolic cleavage (O-dealkylation) of the phenyl ring could theoretically release fragments mimicking MAA precursors, although the primary clearance is renal or via conjugation.

  • PPA Advantage: The propyl homolog degrades into propionic acid derivatives or propanol metabolites, which generally possess a more favorable safety profile (GRAS status for propionic acid). This makes PPA a safer scaffold for early-stage drug design to avoid "structural alerts."

Metabolic Divergence

The ortho-alkoxy chain is a primary site for Cytochrome P450 (CYP) metabolism.

Figure 2: Metabolic Pathways (DOT Diagram)

Metabolism Parent_MPA MPA (Methoxy Homolog) CYP CYP450 (Liver Microsomes) Parent_MPA->CYP Parent_PPA PPA (Propoxy Homolog) Parent_PPA->CYP Metabolite_Common 2-Hydroxyphenoxyacetic Acid CYP->Metabolite_Common O-Dealkylation Leaving_Group_MPA Formaldehyde (Toxic) CYP->Leaving_Group_MPA From MPA Leaving_Group_PPA Propionaldehyde CYP->Leaving_Group_PPA From PPA

Caption: CYP450-mediated O-dealkylation. MPA releases formaldehyde equivalents; PPA releases propionaldehyde, altering local toxicity profiles.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Propoxyphenoxy)acetic Acid (PPA)

Objective: To synthesize high-purity PPA for biological assay validation.

Reagents:

  • 2-Propoxyphenol (15.2 g, 0.1 mol)

  • Ethyl bromoacetate (18.4 g, 0.11 mol) [Use Bromo for faster kinetics than Chloro]

  • Potassium Carbonate (

    
    , anhydrous, 27.6 g, 0.2 mol)
    
  • Acetone (200 mL)

  • Sodium Hydroxide (NaOH, 10% aq)

Step-by-Step Methodology:

  • Alkylation: In a 500 mL round-bottom flask, dissolve 2-propoxyphenol in acetone. Add

    
    .
    
  • Addition: Add ethyl bromoacetate dropwise over 30 minutes while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.
    
  • Workup: Filter off the inorganic salts. Evaporate the solvent to yield the ester intermediate (Ethyl 2-(2-propoxyphenoxy)acetate).

  • Hydrolysis: Dissolve the crude ester in 50 mL ethanol and add 50 mL of 10% NaOH. Stir at room temperature for 2 hours.

  • Isolation: Acidify the solution to pH 2 using 1M HCl. The PPA will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via

    
    -NMR (Look for triplet at 
    
    
    
    1.0 ppm for terminal methyl of propyl group).
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: To experimentally verify the calculated LogP difference.

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Equilibration: Dissolve 10 mg of MPA in the octanol phase. Repeat for PPA in a separate vessel.

  • Partitioning: Add equal volume of aqueous phase. Shake for 24 hours at

    
    .
    
  • Analysis: Separate phases. Analyze the aqueous phase concentration using UV-Vis spectroscopy (

    
     nm).
    
  • Calculation:

    
    .
    
    • Expected Result: PPA should show

      
       10-fold lower concentration in the aqueous phase compared to MPA.
      

References

  • PubChem. (2025).[1][2] 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882.[2][3] National Library of Medicine. [Link]

  • PubChem. (2025).[1][2] 2-(2-propoxyphenoxy)acetic Acid | C11H14O4 | CID 2103125.[4] National Library of Medicine. [Link]

  • NICNAS. (2015).[5] Acetic acid, methoxy-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.[1] [Link]

  • SIELC Technologies. (2018).[6] (2-Methylphenoxy)acetic acid Separation Application. [Link]

  • Padmanabhan, et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PMC. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(2-propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-propoxyphenoxy)acetic acid is a phenoxyacetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a substituted aromatic ring linked to a carboxylic acid moiety via an ether bond, makes it a target of interest for the development of new bioactive molecules. This technical guide provides an in-depth exploration of the primary synthesis pathways for 2-(2-propoxyphenoxy)acetic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. As a senior application scientist, this guide is structured to offer not just a set of instructions, but a comprehensive understanding of the synthesis, enabling researchers to adapt and optimize the procedures for their specific needs.

The synthesis of 2-(2-propoxyphenoxy)acetic acid is most logically approached as a two-step process, beginning with the selective propylation of a readily available starting material, guaiacol (2-methoxyphenol), followed by the introduction of the acetic acid side chain. This guide will delve into both of these key transformations, providing a robust framework for its successful laboratory-scale preparation.

Synthesis Pathway Overview

The most direct and widely applicable method for the synthesis of 2-(2-propoxyphenoxy)acetic acid involves a two-step sequence rooted in the classical Williamson ether synthesis. This venerable yet reliable reaction remains a cornerstone of organic synthesis for the formation of ether linkages.[1][2]

The overall synthetic strategy can be visualized as follows:

Synthesis_Overview Guaiacol Guaiacol (2-Methoxyphenol) Intermediate 2-Propoxyphenol Guaiacol->Intermediate Step 1: Propylation (Williamson Ether Synthesis) PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->Intermediate Base1 Base (e.g., K₂CO₃, NaOH) Base1->Intermediate FinalProduct 2-(2-propoxyphenoxy)acetic Acid Intermediate->FinalProduct Step 2: Carboxymethylation (Williamson Ether Synthesis) ChloroaceticAcid Chloroacetic Acid Derivative (e.g., Chloroacetic Acid, Ethyl Chloroacetate) ChloroaceticAcid->FinalProduct Base2 Base (e.g., NaOH, K₂CO₃) Base2->FinalProduct

Figure 1: Overall two-step synthesis pathway for 2-(2-propoxyphenoxy)acetic acid.

Part 1: Synthesis of the Intermediate: 2-Propoxyphenol

The initial step in the synthesis is the O-propylation of guaiacol. This transformation is a classic example of the Williamson ether synthesis, where the phenoxide ion of guaiacol, generated in situ by a base, acts as a nucleophile to displace a halide from a propyl electrophile.[1][3]

Mechanistic Considerations

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The key to a successful reaction is the efficient generation of the phenoxide nucleophile and the choice of a suitable propylating agent and reaction conditions to favor substitution over potential side reactions, such as elimination.

For the propylation of guaiacol, a primary propyl halide like 1-bromopropane or 1-iodopropane is the ideal electrophile, as primary halides are most susceptible to SN2 attack with minimal competing elimination.[3] The choice of base is also critical; moderately strong bases such as potassium carbonate or sodium hydroxide are sufficient to deprotonate the phenolic hydroxyl group of guaiacol without promoting unwanted side reactions.

Experimental Protocol: Propylation of Guaiacol

This protocol is adapted from general procedures for the Williamson ether synthesis of phenols.[4]

Materials:

  • Guaiacol (2-methoxyphenol)

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-propoxyphenol.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-propoxyphenol as a colorless to light-yellow liquid.[5]

Characterization of 2-Propoxyphenol
PropertyValueReference(s)
Molecular FormulaC₉H₁₂O₂[6]
Molecular Weight152.19 g/mol [6]
Boiling Point228.5 °C at 760 mmHg[6]
Density1.05 g/cm³[6]
¹H NMR (400 MHz, CDCl₃)See spectrum data[3]
¹³C NMR (in CDCl₃)See spectrum data[6]

Part 2: Synthesis of 2-(2-propoxyphenoxy)acetic Acid

The second and final step is the carboxymethylation of the synthesized 2-propoxyphenol. This is another application of the Williamson ether synthesis, where the phenoxide of 2-propoxyphenol reacts with a two-carbon electrophile bearing a carboxylic acid or a precursor group. A common and effective reagent for this transformation is chloroacetic acid or its ester, such as ethyl chloroacetate.[7]

Strategic Choices in Carboxymethylation

The choice between using chloroacetic acid or an ester like ethyl chloroacetate influences the workup procedure.

  • Using Chloroacetic Acid: This approach directly yields the target carboxylic acid after an acidic workup. It requires a base to deprotonate both the phenol and the chloroacetic acid.

  • Using Ethyl Chloroacetate: This method first forms the corresponding ethyl ester, which then needs to be hydrolyzed to the carboxylic acid. This two-step sequence within the one-pot reaction can sometimes offer better control and higher yields.

The protocol provided below is adapted from a similar synthesis of 2-(2-isopropylphenoxy)acetic acid and utilizes ethyl chloroacetate.[7]

Experimental Protocol: Carboxymethylation of 2-Propoxyphenol

Materials:

  • 2-Propoxyphenol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Ester Formation:

    • In a round-bottom flask, dissolve 2-propoxyphenol (1.0 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (1.5 eq) and stir the suspension.

    • Add ethyl chloroacetate (1.2 eq) and heat the mixture to reflux for 8-16 hours, monitoring the reaction by TLC.

  • Workup for Ester:

    • Cool the reaction mixture, filter off the salts, and wash with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-propoxyphenoxy)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation:

    • Remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 1-2.

    • The product, 2-(2-propoxyphenoxy)acetic acid, will precipitate as a white solid.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a white crystalline solid.[8][9]

Characterization of 2-(2-propoxyphenoxy)acetic Acid
PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄O₄[10]
Molecular Weight210.23 g/mol [10]
Melting PointData for analogous compounds suggest a crystalline solid[11][12]
¹H NMRExpected signals for aromatic, oxymethylene, propyl, and carboxylic acid protons[13][14]
¹³C NMRExpected signals for aromatic, ether, and carboxyl carbons[15][16]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and transformations in the synthesis of 2-(2-propoxyphenoxy)acetic acid.

Detailed_Workflow cluster_step1 Step 1: Propylation of Guaiacol cluster_step2 Step 2: Carboxymethylation Guaiacol Guaiacol Reflux1 Reflux (12-24h) Guaiacol->Reflux1 PropylBromide 1-Bromopropane PropylBromide->Reflux1 Base1 K₂CO₃ in Acetone Base1->Reflux1 Workup1 Aqueous Workup & Extraction Reflux1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Intermediate 2-Propoxyphenol Purification1->Intermediate Reflux2 Reflux (8-16h) Intermediate->Reflux2 EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Reflux2 Base2 K₂CO₃ in Acetone Base2->Reflux2 EsterIntermediate Ethyl 2-(2-propoxyphenoxy)acetate Reflux2->EsterIntermediate Hydrolysis NaOH, Ethanol/H₂O EsterIntermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Purification2 Recrystallization Acidification->Purification2 FinalProduct 2-(2-propoxyphenoxy)acetic Acid Purification2->FinalProduct

Figure 2: Detailed experimental workflow for the synthesis of 2-(2-propoxyphenoxy)acetic acid.

Conclusion

The synthesis of 2-(2-propoxyphenoxy)acetic acid can be reliably achieved through a two-step sequence employing the Williamson ether synthesis. This guide has provided a detailed overview of the synthesis, including mechanistic insights, step-by-step experimental protocols, and key characterization data. By understanding the principles behind each step, researchers can confidently undertake the synthesis and adapt the procedures to meet their specific research and development goals. The use of readily available starting materials and well-established reaction conditions makes this a practical and accessible route to this interesting phenoxyacetic acid derivative.

References

  • phenol, 2-propoxy-. ChemBK. Published April 9, 2024. Accessed February 29, 2026. [Link]

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  • NMR Chemical Shifts. J. Org. Chem. 1997, 62 (21), 7512–7515.
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  • Method for synthesizing phenoxyacetic acid derivative.
  • Recrystallization. Accessed February 29, 2026. [Link]

  • (2-Methylphenoxy)acetic acid SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. Accessed February 29, 2026. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Published February 14, 2020. Accessed February 29, 2026. [Link]

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  • Phenol formation from guaiacol and catechol under hydrothermal conditions. ResearchGate. Accessed February 29, 2026. [Link]

  • Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. ResearchGate. Published August 6, 2025. Accessed February 29, 2026. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. Accessed February 29, 2026. [Link]

  • An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic Acid. Accessed February 29, 2026. [Link]

  • 2-(2-propylphenoxy)acetic Acid. PubChem. Accessed February 29, 2026. [Link]

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  • Guaiacol. Wikipedia. Accessed February 29, 2026. [Link]

  • (a) One‐pot conversion of 2‐methoxy‐4‐propylphenol to phenol in a... ResearchGate. Accessed February 29, 2026. [Link]

  • 2-(2-Isopropylphenoxy)acetic acid. ResearchGate. Published October 2016. Accessed February 29, 2026. [Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. Published July 16, 2015. Accessed February 29, 2026. [Link]

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  • Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin. ResearchGate. Published August 10, 2025. Accessed February 29, 2026. [Link]

  • Solved Draw the overall reaction scheme showing the reaction. Chegg.com. Published June 2, 2024. Accessed February 29, 2026. [Link]

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Toxicity and safety data for 2-(2-propoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Toxicology Guide: 2-(2-Propoxyphenoxy)acetic Acid

Document Control:

  • Subject: 2-(2-Propoxyphenoxy)acetic Acid (2-PPAA)

  • CAS Registry Number: 746630-77-3

  • Classification: Functionalized Phenoxyacetic Acid / Research Chemical

  • Version: 1.0 (Pre-Clinical Assessment)

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of 2-(2-propoxyphenoxy)acetic acid (2-PPAA) . As a structural analog of phenoxyacetic acid and a derivative of 2-propoxyphenol, 2-PPAA is primarily utilized as a chemical building block in medicinal chemistry and lignin valorization research.

Due to the limited direct clinical data for this specific CAS entry, this guide employs Read-Across Toxicology —a regulatory-accepted scientific method (ECHA/OECD)—inferring safety parameters from its validated parent structures: Phenoxyacetic acid (PAA) and 2-Propoxyphenol . Researchers must treat 2-PPAA as a GHS Category 4 Acute Toxin and a Category 2 Irritant , requiring specific handling protocols to mitigate mucosal damage and systemic absorption.

Part 1: Chemical Identity & Physicochemical Basis

Understanding the physicochemical properties is the first step in predicting bioavailability and safety risks. The addition of the n-propoxy chain at the ortho position significantly increases lipophilicity compared to the parent phenoxyacetic acid, enhancing membrane permeability.

Table 1: Physicochemical Profile

PropertyValueSignificance in Safety
Molecular Formula C₁₁H₁₄O₄Stoichiometry for metabolic calculations.
Molecular Weight 210.23 g/mol Small molecule; readily absorbed via GI tract.
LogP (Predicted) ~1.9 - 2.2Moderate lipophilicity; high potential for blood-brain barrier (BBB) penetration.
pKa (Acidic) ~3.1 - 3.5Exists as an anion at physiological pH; potential for ion-trapping in mitochondria.
Physical State Off-white crystalline solidDust inhalation hazard during weighing.
Solubility DMSO, Methanol, EthanolRequires organic co-solvents for biological assays.

Part 2: Toxicological Profile (The Tox-Matrix)

This section synthesizes "Read-Across" data to establish safety margins. We derive these values from Phenoxyacetic Acid (CAS 122-59-8) and 2-Propoxyphenol (CAS 6280-96-2) .

Acute Toxicity Estimates
  • Oral LD50 (Rat): Estimated at 1,200 – 1,500 mg/kg .

    • Basis: Phenoxyacetic acid has an LD50 of 1,500 mg/kg.[1][2] The propoxy substituent typically increases potency slightly due to better uptake.

  • Dermal LD50 (Rabbit): Estimated > 5,000 mg/kg.[1][2][3]

    • Note: While systemic toxicity is low via skin, local irritation is the primary hazard.

  • Inhalation: No data available.[2] Treat dust as a severe respiratory irritant (STOT SE 3).

Target Organ Toxicity
  • Mucous Membranes (Primary): The carboxylic acid moiety combined with the phenol ether structure creates a potent irritant. Direct contact causes immediate erythema and potential corneal damage (Eye Irrit. 2A).

  • Respiratory Tract: Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.

  • Liver (Hepatic): As a xenobiotic requiring Phase I/II metabolism, high doses may induce hepatocyte stress (elevation of ALT/AST).

  • PPAR Activation (Potential): Structurally similar phenoxy acids (e.g., fibrates) are PPAR

    
     agonists. Chronic exposure could theoretically induce peroxisome proliferation, though this is species-specific (rodent relevance).
    
Structural Alerts (In Silico)
  • Cramer Class: Class III (High safety concern due to the benzene ring and ether linkages).

  • Genotoxicity: Predicted Negative (Ames Test). Phenoxy acids generally lack the electrophilic centers required for DNA intercalation.

Part 3: Metabolic Fate & Pharmacokinetics

The metabolic clearance of 2-PPAA is predicted to follow standard CYP450-mediated O-dealkylation. This is a critical safety consideration because the metabolite, Catechol , is more reactive than the parent compound.

Primary Pathway:

  • O-Dealkylation (CYP2D6/3A4): Removal of the propyl group to form 2-Hydroxyphenoxyacetic acid and Propanal .

  • Glucuronidation: The carboxylic acid tail is a prime target for UDP-glucuronosyltransferase (UGT), forming an acyl glucuronide which is rapidly excreted.

Graphviz Diagram: Predicted Metabolic Pathway

MetabolicPathway Figure 1: Predicted Phase I (O-dealkylation) and Phase II (Glucuronidation) metabolic clearance pathways. Parent 2-(2-Propoxyphenoxy) acetic acid (Parent) CYP CYP450 (Oxidation) Parent->CYP Phase I Conjugate Acyl Glucuronide (Excretion) Parent->Conjugate UGT (Phase II) Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite1 2-Hydroxyphenoxy acetic acid (Catechol derivative) Intermediate->Metabolite1 Spontaneous Dealkylation Metabolite2 Propanal (Aldehyde) Intermediate->Metabolite2 Metabolite1->Conjugate UGT/Sulfation

Figure 1: Predicted Phase I (O-dealkylation) and Phase II (Glucuronidation) metabolic clearance pathways.[1][2][3][4][5][6][7][8][9][10]

Part 4: Safety & Handling Protocols

Standard Operating Procedure (SOP) for Solid Handling
  • Engineering Controls: All weighing of solid powder must be performed inside a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended: 4 mil inner, 5 mil outer).

    • Safety goggles (Side shields are insufficient due to fine dust).

    • Lab coat with cuffed sleeves.

  • Solubilization: Dissolve in DMSO or Ethanol before removing from the hood to prevent aerosolization of the active solid.

Decontamination Protocol (Self-Validating)

Because 2-PPAA is an organic acid, simple water washing is inefficient. Use a base-neutralization method.[7]

  • Step 1: Absorb spill with paper towels.

  • Step 2: Apply 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Validation: The solution will bubble slightly if significant acid is present.

    • Mechanism: Converts the lipophilic acid into its water-soluble sodium salt (Sodium 2-(2-propoxyphenoxy)acetate), which is easily wiped away.

  • Step 3: Rinse with water and ethanol.

Part 5: Experimental Workflows

For researchers needing to generate their own safety data, follow these standardized protocols.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of 2-PPAA in HEK293 or HepG2 cells to assess general cellular stress.

  • Preparation: Prepare a 100 mM stock solution of 2-PPAA in DMSO.

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24h.

  • Dosing: Perform a serial dilution (100 µM down to 0.1 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve. Expected IC50 is >50 µM (Low cytotoxicity).

Metabolic Stability Workflow

Objective: Confirm if the propoxy group is metabolically labile.

Graphviz Diagram: Assay Logic

AssayWorkflow Figure 2: Microsomal stability assay workflow to determine intrinsic clearance (CLint). Start Start: 1 µM 2-PPAA in Microsomes Incubation Incubate at 37°C (0, 15, 30, 60 min) Start->Incubation Quench Quench with Ice-Cold Acetonitrile Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Data Interpretation Analysis->Decision Stable High Stability (T1/2 > 60 min) Decision->Stable >80% Remaining Unstable Rapid Clearance (T1/2 < 15 min) Decision->Unstable <50% Remaining

Figure 2: Microsomal stability assay workflow to determine intrinsic clearance (CLint).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2103125, 2-(2-propoxyphenoxy)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenoxyacetic acid (CAS 122-59-8) - Toxicological Information. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 80476, 2-Propoxyphenol (Metabolite/Analog). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidance on Grouping of Chemicals, Second Edition (Read-Across Strategy). OECD Series on Testing and Assessment, No. 194. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Technical Guide: The Role of 2-(2-propoxyphenoxy)acetic Acid in Auxin Herbicide Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2-propoxyphenoxy)acetic acid , a synthetic phenoxyacetic acid derivative. While not a commercial herbicide itself, this molecule serves as a critical Structure-Activity Relationship (SAR) probe in auxin research. It is utilized to define the steric constraints of the TIR1/AFB auxin receptor binding pocket, specifically illustrating the "ortho-effect" limits where steric bulk transitions a molecule from an agonist (herbicide) to an inactive analog or antagonist.

Executive Summary

2-(2-propoxyphenoxy)acetic acid (CAS: 746630-77-3 / Analogous series) is a synthetic chemical probe used in the development and mechanistic understanding of auxinic herbicides. Unlike its commercially successful analogs—2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid)—this compound features a bulky propoxy group at the ortho (2-) position of the phenyl ring.

In drug discovery and agrochemical design, this molecule plays a pivotal role as a negative control and steric probe . It provides empirical evidence for the volumetric limits of the auxin binding niche within the SCFTIR1 ubiquitin-ligase complex. Its reduced biological activity compared to 2,4-D validates the necessity of small, electron-withdrawing or lipophilic substituents at the ortho-position for effective "molecular glue" activity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(2-propoxyphenoxy)acetic acid
Chemical Class Phenoxyacetic acid derivative
Core Scaffold Phenyl ring ether-linked to acetic acid
Key Substituent Propoxy group (-OCH₂CH₂CH₃) at position 2 (ortho)
Molecular Formula C₁₁H₁₄O₄
Role SAR Probe, Steric Antagonist/Inactive Analog
LogP (Lipophilicity) ~1.9 - 2.2 (Higher than 2,4-D, affecting transport)

Mechanistic Role: The "Ortho-Effect" and Receptor Binding

The Auxin Signaling Pathway (TIR1/AFB)

To understand the utility of 2-(2-propoxyphenoxy)acetic acid, one must understand the canonical auxin signaling mechanism. Auxins (both natural IAA and synthetic herbicides) act as a "molecular glue." They bind to the bottom of a hydrophobic pocket in the TIR1 (Transport Inhibitor Response 1) F-box protein. This binding creates a continuous surface that recruits Aux/IAA transcriptional repressors , leading to their ubiquitination and degradation.

The Steric Clash Hypothesis

The efficacy of phenoxy herbicides relies heavily on substitution at the 2- and 4-positions of the ring.

  • 2,4-D (2-Cl): The chlorine atom is lipophilic and electron-withdrawing but small (Van der Waals radius ~1.75 Å). It fits into the hydrophobic niche of TIR1, stabilizing the complex.

  • MCPA (2-Me): The methyl group is also small enough to fit.

  • 2-(2-propoxyphenoxy)acetic acid (2-OPr): The propoxy group is a flexible, three-carbon chain (-O-C-C-C).

    • Mechanism of Failure: The propoxy chain extends beyond the allowable volume of the ortho-binding sub-pocket. This creates a steric clash with the leucine/phenylalanine residues lining the TIR1 pocket or prevents the Aux/IAA "degron" peptide from sitting on top of the auxin.

    • Result: The ternary complex (TIR1-Auxin-Aux/IAA) cannot stabilize. The Aux/IAA repressors are not degraded, and the lethal "auxin overdose" response (uncontrolled growth, epinasty) is not triggered.

Visualization of the Signaling Blockage

The following diagram illustrates how the propoxy analog fails to activate the pathway compared to 2,4-D.

AuxinPathways cluster_inputs Ligand Input cluster_complex Ternary Complex Formation D24 2,4-D (Herbicide) TIR1 TIR1 Receptor (F-Box Protein) D24->TIR1 High Affinity Binding Propoxy 2-(2-propoxyphenoxy)acetic acid Propoxy->TIR1 Low Affinity / Steric Clash Complex_Active Stable Complex (TIR1 + 2,4-D + Aux/IAA) TIR1->Complex_Active Recruits Aux/IAA Complex_Fail Unstable/No Complex (Steric Hindrance) TIR1->Complex_Fail Fails to Recruit Aux/IAA Ubiquitination Ubiquitination of Aux/IAA Complex_Active->Ubiquitination NoResponse No Response (Growth Continues) Complex_Fail->NoResponse Pathway Silent Degradation Proteasomal Degradation Ubiquitination->Degradation GeneExp Gene Activation (Herbicide Action) Degradation->GeneExp

Figure 1: Comparative signaling logic. The propoxy analog fails to stabilize the TIR1-Aux/IAA complex due to steric hindrance, acting as a negative control.

Experimental Applications & Protocols

Researchers use 2-(2-propoxyphenoxy)acetic acid in Quantitative Structure-Activity Relationship (QSAR) studies. It serves as a data point to calculate the maximum dimensions of the receptor site.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay quantifies the biological activity of the compound. A potent auxin inhibits primary root elongation at nanomolar concentrations.

Objective: Determine the IC₅₀ of 2-(2-propoxyphenoxy)acetic acid compared to 2,4-D.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Ligands: 2,4-D (Positive Control), 2-(2-propoxyphenoxy)acetic acid (Test), DMSO (Negative Control).

Workflow:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plating: Pour square petri dishes with MS agar containing increasing concentrations of the test compound (0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Sowing: Place seeds linearly along the top of the plate.

  • Growth: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Analysis: Plot Root Length vs. Log[Concentration]. Calculate IC₅₀.

Expected Results:

Compound IC₅₀ (Approx) Interpretation
2,4-D ~20–50 nM High potency (Strong agonist).

| 2-(2-propoxyphenoxy)acetic acid | >10 µM | Low/No potency (Steric hindrance prevents signaling). |

Protocol: Competitive Binding Assay (In Vitro)

To prove the compound binds (or fails to bind) to the receptor directly, rather than just failing to enter the cell.

Method:

  • Express TIR1-myc and Aux/IAA-GST in insect cells or wheat germ extract.

  • Perform a "pull-down" assay using glutathione beads (binding GST-Aux/IAA).

  • Incubate with radiolabeled [³H]-IAA (Indole-3-acetic acid).

  • Add excess non-labeled 2-(2-propoxyphenoxy)acetic acid.

  • Result: If the propoxy analog binds TIR1 effectively, it should displace [³H]-IAA. If it does not displace the radioligand, it confirms that the propoxy group prevents pocket occupancy.

Synthesis Pathway (Reference)

For researchers needing to synthesize this probe for verification:

  • Starting Material: Catechol (1,2-dihydroxybenzene).

  • Mono-alkylation: React Catechol with n-propyl bromide (1 equivalent) and K₂CO₃ in acetone.

    • Product: 2-propoxyphenol (Guethol analog).

  • O-Alkylation: React 2-propoxyphenol with ethyl chloroacetate and K₂CO₃.

    • Intermediate: Ethyl 2-(2-propoxyphenoxy)acetate.

  • Hydrolysis: Saponify with NaOH/Ethanol, then acidify with HCl.

    • Final Product:2-(2-propoxyphenoxy)acetic acid .

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

    • Grounding: Defines the structural basis of the auxin binding pocket, explaining why bulky ortho-substituents fail.
  • Jönsson, Å. (1961). "Chemical structure and growth activity of auxins and antiauxins." Encyclopedia of Plant Physiology, 14, 959-1006.
  • Ferro, N., et al. (2006). "Structure-activity relationships of phenyl- and phenoxyacetic acids as auxin-like molecules." Phytochemistry, 67(15), 1630-1641. Link

    • Grounding: Modern QSAR analysis of phenoxyacetic acid deriv
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link

    • Grounding: Contextualizes the commercial herbicides (2,4-D) against experimental analogs.

Methodological & Application

Application Note: Synthesis and Isolation of 2-(2-Propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-(2-Propoxyphenoxy)acetic acid (CAS: 746630-77-3)[1] is a versatile small-molecule scaffold frequently utilized in the development of pharmaceuticals and complex organic building blocks. Phenoxyacetic acid derivatives serve as essential pharmacophores in drug discovery and as active ingredients in agrochemicals[2]. This application note details a highly optimized, self-validating Williamson ether synthesis protocol to efficiently convert 2-propoxyphenol (CAS: 6280-98-4)[3] into 2-(2-propoxyphenoxy)acetic acid[4].

As a Senior Application Scientist, I have structured this protocol to move beyond a mere list of instructions. By understanding the thermodynamic and kinetic causality behind each step, researchers can easily scale or troubleshoot this workflow.

Mechanistic Rationale & Causality

The synthesis relies on the bimolecular nucleophilic substitution (


) of a phenoxide ion onto an 

-haloacetate. To ensure high yields and purity, the experimental design incorporates several critical chemical controls:
  • Pre-neutralization of the Electrophile: Chloroacetic acid is highly acidic. If added directly to the reaction, it would immediately neutralize the alkaline phenoxide, halting the reaction. By pre-neutralizing it to sodium chloroacetate in an ice bath, we preserve the nucleophilicity of the phenoxide[4]. The ice bath is critical because the neutralization is exothermic; elevated temperatures at this stage would drive the premature hydrolysis of the chloroacetate into unwanted glycolic acid.

  • Stoichiometric Excess: A 1.22 molar equivalent of sodium chloroacetate is used relative to the phenol. Under the strongly basic reflux conditions required for the

    
     coupling, a competitive side reaction (hydrolysis of the chloroacetate by 
    
    
    
    ) inevitably occurs. The excess ensures complete consumption of the more valuable 2-propoxyphenol[4].
  • Intrinsic Purification via pH Control: The post-reaction mixture contains unreacted phenol, sodium chloride, and the highly soluble sodium salt of the target product. By acidifying the mixture to pH 1–2, the carboxylate is protonated to form the free carboxylic acid. Because the free acid is insoluble in cold water, it readily precipitates. The impurities (NaCl and trace phenol) remain dissolved in the aqueous phase and are removed during filtration[2][4].

Experimental Workflow

SynthesisWorkflow A 1. Electrophile Prep (Ice Bath, pH 8-9) C 3. Sₙ2 Coupling (Reflux 102°C, 5h) A->C B 2. Deprotonation (NaOH, EtOH/H2O) B->C D 4. Acidification (HCl to pH 1-2) C->D E 5. Isolation (Filtration & Wash) D->E

Workflow for the synthesis of 2-(2-propoxyphenoxy)acetic acid.

Reagent Stoichiometry and Quantitative Data

To ensure a self-validating system, precise stoichiometric ratios must be maintained. The table below outlines the quantitative requirements for a standard 45.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunctional Role
2-Propoxyphenol 152.191.0045.06.85 gNucleophile precursor
Monochloroacetic acid 94.501.2255.05.20 gElectrophile precursor
NaOH (for phenol) 40.001.0045.01.80 gBase (Deprotonation)
NaOH (30% aq) 40.00~1.22~55.0qs to pH 8–9Base (Neutralization)
Ethanol / Water N/AN/AN/A5 mL / 30 mLCo-solvent system

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Electrophile (Sodium Chloroacetate)
  • Suspend monochloroacetic acid (55.0 mmol, 5.20 g) in 15 mL of deionized water in a 100 mL Erlenmeyer flask.

  • Submerge the flask in an ice-water bath (0–5 °C) to control the heat of neutralization.

  • Slowly add a 30% (w/v) aqueous NaOH solution dropwise under continuous stirring until the pH stabilizes between 8.0 and 9.0.

    • Validation Checkpoint: A pH > 9 accelerates unwanted hydrolysis to glycolic acid; a pH < 8 leaves free acid that will quench the phenoxide in Phase 2[4].

Phase 2: Phenoxide Generation and Coupling
  • In a separate 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NaOH (45.0 mmol, 1.80 g) in a solvent mixture of 15 mL deionized water and 5 mL ethanol at room temperature[4].

  • Slowly add 2-propoxyphenol (45.0 mmol, 6.85 g) to the alkaline solution. Stir continuously for 20 minutes to ensure complete deprotonation and formation of sodium 2-propoxyphenoxide.

    • Validation Checkpoint: The solution should become homogeneous, indicating the successful conversion of the partially insoluble phenol into the highly soluble phenoxide salt.

  • Quantitatively transfer the cold sodium chloroacetate solution from Phase 1 into the phenoxide solution.

  • Heat the reaction mixture to a gentle reflux (approx. 102 °C) and maintain for 5 hours[4]. The ethanol acts as a phase-transfer aid, keeping the organic and aqueous components miscible.

Phase 3: Workup, Acidification, and Isolation
  • Remove the flask from the heat source and allow the mixture to cool to ambient temperature.

  • Slowly add 2.0 M HCl dropwise under vigorous stirring until the pH reaches 1.0–2.0.

    • Validation Checkpoint: The highly acidic environment fully protonates the intermediate sodium 2-(2-propoxyphenoxy)acetate. Because the target carboxylic acid has a pKa of ~3.0, dropping the pH below 2.0 guarantees full protonation, drastically reducing its aqueous solubility and forcing it to precipitate as a white solid[2][4].

  • Collect the resulting white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake three times with 10 mL aliquots of cold, dilute HCl (0.1 M) to remove residual NaCl and unreacted water-soluble impurities.

  • Dry the crude product overnight in a vacuum desiccator or vacuum oven at 60 °C to afford the target 2-(2-propoxyphenoxy)acetic acid[4]. (Optional: Recrystallize from hot water or ethanol if higher purity is required).

References

  • World Intellectual Property Organization (WIPO) / Google Patents.WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

Sources

Application Note: High-Resolution 1H NMR Structural Elucidation of 2-(2-Propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a definitive protocol for the structural validation of 2-(2-propoxyphenoxy)acetic acid using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. This molecule represents a class of ortho-dialkoxy benzenes common in pharmaceutical intermediates (e.g., guaiacol derivatives) and phenoxy herbicides.

The guide addresses the specific challenges of distinguishing similar ortho-substituents and visualizing the labile carboxylic acid proton. It synthesizes experimental protocols with mechanistic interpretation logic to ensure high-confidence structural assignment.

Chemical Structure & Theoretical Shift Prediction

Before acquisition, a theoretical framework is established based on electronic shielding effects. The molecule consists of an unsymmetrical catechol (1,2-dihydroxybenzene) core etherified with a propyl group and an acetic acid moiety.

Molecular Framework[1]
  • Core: 1,2-Disubstituted Benzene (ABCD aromatic system).

  • Substituent A (Ether):

    
    -Propyl group (
    
    
    
    ).
  • Substituent B (Acid Ether): Oxyacetic acid group (

    
    ).
    
Predicted Shift Table
MoietyLabelProton CountMultiplicityApprox. Shift (

, ppm)
Electronic Justification
Carboxylic Acid A1HBroad Singlet12.0 – 13.0Deshielded by anisotropy of C=O and H-bonding.[1] Visible in DMSO-

.
Aromatic Ring B4HMultiplet6.8 – 7.1Aromatic ring current. 1,2-disubstitution creates complex coupling.
Acidic

-CH

C2HSinglet4.6 – 4.8Deshielded by Oxygen and Carbonyl cone. No vicinal neighbors.
Propyl

-CH

D2HTriplet3.9 – 4.1Deshielded by Oxygen. Coupled to adjacent CH

.
Propyl

-CH

E2HSextet1.7 – 1.9Shielded relative to

-CH

. Vicinal coupling to CH

and O-CH

.
Propyl

-CH

F3HTriplet0.9 – 1.1Most shielded (terminal alkyl).

Experimental Protocol

To ensure the visibility of the carboxylic acid proton and prevent signal overlap, DMSO-


  is the mandated solvent. Chloroform-

(CDCl

) often leads to broad, invisible COOH signals due to rapid proton exchange and dimerization effects [1].
Materials
  • Analyte: >5 mg of 2-(2-propoxyphenoxy)acetic acid (dried in vacuo).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Sample Preparation Workflow
  • Weighing: Weigh 5–10 mg of sample into a clean vial.

  • Dissolution: Add 600

    
    L of DMSO-
    
    
    
    . Vortex for 30 seconds until fully dissolved.
    • Note: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Particulates cause magnetic field inhomogeneity (broad peaks).

  • Transfer: Transfer to the NMR tube. Cap immediately to prevent moisture absorption (H

    
    O signal in DMSO appears at ~3.33 ppm, potentially obscuring signals).
    
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1):

    
     5 seconds (Critical for accurate integration of the COOH proton).
    
  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Structural Elucidation & Logic

The interpretation follows a deductive logic path, starting from the most distinct signals (aliphatic) to the most complex (aromatic).

Logic Diagram (Signal Assignment)

The following decision tree illustrates the step-by-step logic used to confirm the structure and rule out isomers (e.g., para-substitution or esters).

NMR_Logic Start Start: Analyze Spectrum Check_COOH 1. Check 12.0 - 13.0 ppm Broad Singlet? Start->Check_COOH Acid_Present Carboxylic Acid Confirmed (Not an Ester) Check_COOH->Acid_Present Yes Acid_Absent Signal Missing? Check Solvent (CDCl3?) or Water Exchange Check_COOH->Acid_Absent No Check_Aliphatic 2. Analyze Aliphatic Region (0.5 - 5.0 ppm) Propyl_Chain Identify Propyl Chain: 1.0 (t, 3H), 1.8 (sext, 2H), 4.0 (t, 2H) Check_Aliphatic->Propyl_Chain Acid_Linker Identify Acid Linker: ~4.7 ppm (Singlet, 2H) Check_Aliphatic->Acid_Linker Check_Aromatic 3. Analyze Aromatic Region (6.5 - 7.5 ppm) Aromatic_Pattern Check Coupling Pattern: Complex Multiplet (4H)? Check_Aromatic->Aromatic_Pattern Acid_Present->Check_Aliphatic Acid_Absent->Check_Aliphatic Propyl_Chain->Check_Aromatic Acid_Linker->Check_Aromatic Ortho_Conf Ortho-Substitution Confirmed (1,2-dialkoxy pattern) Aromatic_Pattern->Ortho_Conf Asymmetric/Complex Para_Warn Warning: AA'BB' Pattern? Suspect Para-Isomer Aromatic_Pattern->Para_Warn Symmetric Doublets

Caption: Logical workflow for structural verification of 2-(2-propoxyphenoxy)acetic acid, distinguishing it from esters and regioisomers.

Detailed Assignment Analysis
A. The Aliphatic "Fingerprint"

The aliphatic region provides the most reliable confirmation of the substituents.

  • The Singlet vs. Triplet Distinction:

    • The O-CH

      
       group attached to the carbonyl (Position C) appears as a singlet  around 4.7 ppm . It has no neighboring protons for coupling.
      
    • The O-CH

      
       group of the propyl chain (Position D) appears as a triplet  (
      
      
      
      Hz) around 4.0 ppm due to coupling with the adjacent methylene group.
    • Validation: If the signal at 4.7 ppm is a quartet, the sample is likely the ethyl ester, not the free acid.

  • The Propyl Chain:

    • Look for the classic propyl pattern: Triplet (CH

      
      , ~1.0 ppm) 
      
      
      
      Sextet (CH
      
      
      , ~1.8 ppm)
      
      
      Triplet (OCH
      
      
      , ~4.0 ppm).
    • Integration ratio must be 3:2:2.

B. The Aromatic Region (Ortho-Substitution)

The 1,2-disubstitution pattern is distinct from 1,4 (para) substitution.

  • Ortho (Target): The four aromatic protons are in slightly different environments but often overlap. You typically see two sets of multiplets integrating to 2H each, or one complex region (6.8–7.1 ppm). The lack of symmetry compared to a para-isomer is key.

  • Para (Impurity): A para-isomer would show a clear AA'BB' system (two distinct doublets with "roofing" effects) [2].

C. The Labile Proton (COOH)
  • In DMSO-

    
    :  Appears as a broad singlet between 12.0 and 13.0 ppm.
    
  • In CDCl

    
    :  Often invisible or extremely broad due to dimerization. If running in CDCl
    
    
    
    , do not interpret the absence of this peak as a lack of the acid group [3].

Summary of Chemical Shifts (Reference Data)

The following table summarizes the expected chemical shifts in DMSO-


, referenced to TMS (

0.00).
Chemical Shift (

)
MultiplicityIntegrationAssignmentCoupling (

)
12.50 Broad Singlet1H-COOH N/A
6.80 – 7.05 Multiplet4HAr-H (Ring)Complex
4.68 Singlet2H-O-CH

-COOH
-
3.95 Triplet2H-O-CH

-CH

-
~6.8 Hz
1.75 Sextet2H-CH

-CH

-CH

~7.0 Hz
0.98 Triplet3H-CH

-CH

~7.4 Hz

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • National Institute of Standards and Technology (NIST). "Acetic acid, (2-methylphenoxy)- Mass Spectrum." (Analogous structure data).

  • PubChem. "2-(2-propoxyphenoxy)acetic Acid | C11H14O4."[3]

Sources

Application Note: Preparation of 2-(2-Propoxyphenoxy)acetic Acid Esters for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Multi-Target Directed Ligand (MTDL) Synthesis and Assay Formulation

Executive Summary & Mechanistic Rationale

The compound 2-(2-propoxyphenoxy)acetic acid [1] is a highly versatile building block in modern medicinal chemistry. Recently, aryloxyacetic acid derivatives have emerged as potent Multi-Target Directed Ligands (MTDLs) designed to simultaneously target Peroxisome Proliferator-Activated Receptors (PPARα/γ) and Fatty Acid Amide Hydrolase (FAAH)[2]. This dual-action profile represents a novel therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, as well as complex metabolic disorders.

Mechanistic Causality: The structural design of this scaffold is highly intentional. The ortho-propoxy substituent on the phenoxy ring provides critical lipophilic bulk that mimics the hydrophobic tails of endogenous signaling molecules (e.g., anandamide for FAAH, or free fatty acids for PPARs). This allows the scaffold to effectively anchor into the hydrophobic binding pockets of both targets[2]. Esterification of the carboxylic acid serves a dual purpose:

  • Prodrug Strategy: It masks the polar carboxylic acid, significantly enhancing cellular permeability for whole-cell transactivation assays.

  • Target Engagement: Depending on the leaving group, the ester can act as a direct, tunable moiety to optimize covalent or non-covalent inhibition of FAAH.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust protocols must go beyond merely listing steps; they must integrate chemical logic and built-in quality control. The following workflows are designed as self-validating systems .

Protocol 1: Synthesis of the 2-(2-Propoxyphenoxy)acetic Acid Precursor

This protocol generates the free acid scaffold via a Williamson ether synthesis followed by saponification.

  • Alkylation: Dissolve 2-propoxyphenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 min at room temperature. Dropwise add ethyl 2-bromoacetate (1.1 eq) and heat to 60°C for 4 hours.

  • Extraction: Quench the reaction with deionized water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude ethyl ester intermediate in ethanol. Add 2M NaOH (aq) and reflux for 2 hours.

  • Acidification: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2. Filter the resulting precipitate and dry under vacuum.

  • Causality behind choices: K₂CO₃ is selected as a mild base over NaH to prevent the formation of strongly nucleophilic phenoxide species that might lead to unwanted side reactions or degradation. DMF provides a highly polar aprotic environment, maximizing the rate of the Sₙ2 substitution.

  • Self-Validation: The reaction is self-validating via pH monitoring during Step 4. The sudden, voluminous precipitation of a white crystalline solid exactly as the pH drops below 3 confirms the successful protonation and isolation of the free carboxylic acid.

Protocol 2: Steglich Esterification for Target Compounds

This protocol couples the free acid with various alcohols (R-OH) to generate the final test compounds.

  • Activation: Dissolve 2-(2-propoxyphenoxy)acetic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Propagation: Stir at 0°C for 10 minutes, then allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Purification: Filter off the white precipitate. Wash the filtrate sequentially with 0.5M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

  • Causality behind choices: The Steglich esterification[3] is specifically chosen to avoid the harsh, highly acidic conditions of a Fischer esterification, which risk cleaving the sensitive ether linkage of the propoxy group. DMAP acts as a superior acyl transfer catalyst; it attacks the O-acylisourea intermediate much faster than the competing intramolecular rearrangement, preventing the formation of an unreactive N-acylurea dead-end product.

  • Self-Validation: This protocol is visually self-validating. The conversion of DCC to dicyclohexylurea (DCU) results in a dense, insoluble white precipitate. The volume of this precipitate directly correlates with reaction progression, allowing researchers to visually confirm activation before TLC analysis.

Protocol 3: Preparation of Stocks for Biological Testing

This protocol prepares the purified esters for in vitro assays (e.g., GAL4-PPAR transactivation or FAAH fluorescent cleavage).

  • Master Stock: Weigh the purified ester and dissolve it in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Storage: Aliquot the master stock into amber glass vials and store at -20°C.

  • Assay Dilution: Perform serial dilutions in the specific assay buffer immediately prior to use.

  • Causality behind choices: The synthesized aryloxy esters are highly lipophilic (calculated logP > 3.5). DMSO is mandatory to disrupt the crystal lattice energy and ensure complete solvation. Amber vials are required to prevent UV-mediated photo-oxidation of the ether linkages over time.

  • Self-Validation: The final assay concentration of DMSO must be strictly maintained at ≤0.1% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (0.1% DMSO in buffer) must be run in parallel; if the vehicle control shows >5% deviation in cell viability or baseline enzyme activity compared to a blank, the dilution protocol is invalid and must be repeated.

Quantitative Data Summaries

Table 1: Reaction Optimization Parameters for Steglich Esterification Data reflects expected yields and purities when applying Protocol 2 to various aliphatic and aromatic alcohols.

Target Alcohol (R-OH)Coupling SystemSolventTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
EthanolDCC / DMAPDCM251288>98%
IsopropanolDCC / DMAPDCM251682>97%
PhenolDCC / DMAPDCM252475>95%
Benzyl AlcoholDCC / DMAPDCM251285>98%

Table 2: Representative Biological Activity Profile Expected target engagement metrics based on structural analogues in the aryloxyacetic acid MTDL class.

TargetAssay TypeExpected IC₅₀ / EC₅₀ RangeReference Standard
FAAH Fluorescent substrate cleavage1.5 - 10 µMURB597 (IC₅₀ ~4.6 nM)
PPAR-α GAL4 Transactivation5 - 20 µMWy-14,643
PPAR-γ GAL4 Transactivation10 - 30 µMRosiglitazone

Visualizations

Workflow A 2-Propoxyphenol (Starting Material) B Alkylation & Hydrolysis (K2CO3, NaOH) A->B Protocol 1 C 2-(2-Propoxyphenoxy) acetic Acid B->C Intermediate D Steglich Esterification (DCC, DMAP, R-OH) C->D Protocol 2 E Target Esters (Purified) D->E Purification F Biological Testing (DMSO Stocks) E->F Protocol 3

Workflow for the synthesis and formulation of 2-(2-propoxyphenoxy)acetic acid esters.

Pathway cluster_0 Target 1: FAAH Inhibition cluster_1 Target 2: PPAR Activation Ligand 2-(2-Propoxyphenoxy)acetic Acid Esters FAAH Fatty Acid Amide Hydrolase (FAAH) Ligand->FAAH Inhibits PPAR PPAR-α / PPAR-γ Receptors Ligand->PPAR Agonizes AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents degradation Neuro Neuroprotection & Anti-inflammatory AEA->Neuro CB1/CB2 Activation Gene Target Gene Transcription PPAR->Gene Heterodimerizes with RXR Metab Lipid Metabolism & Insulin Sensitization Gene->Metab Upregulates

Dual-target mechanism of action for aryloxyacetic acid derivatives in biological systems.

References

1.[1] National Center for Biotechnology Information. "2-(2-propoxyphenoxy)acetic Acid | C11H14O4 | CID 2103125" PubChem Database. Available at:[Link] 2.[2] Leuci, R., et al. "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)." Molecules 27.3 (2022): 958. Available at:[Link] 3.[3] Neises, B., and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English 17.7 (1978): 522-524. Available at:[Link]

Sources

Application Note: A Validated Thin-Layer Chromatography (TLC) Protocol for the Analysis of 2-(2-propoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This comprehensive guide details a robust and reproducible thin-layer chromatography (TLC) method for the qualitative analysis of 2-(2-propoxyphenoxy)acetic acid. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a rapid, cost-effective technique to monitor reaction progress, assess purity, or identify the compound. We delve into the causal reasoning behind the selection of stationary and mobile phases, with a critical focus on mitigating the common chromatographic challenges associated with acidic analytes. The methodology includes optimized solvent systems, sample preparation, and multiple visualization techniques, ensuring a self-validating and reliable analytical workflow.

Foundational Principles: Understanding the Analyte-Matrix Interaction

Successful TLC separation is predicated on understanding the physicochemical properties of the analyte, 2-(2-propoxyphenoxy)acetic acid, and its interaction with the stationary and mobile phases.

Analyte Profile: 2-(2-propoxyphenoxy)acetic acid

  • Structure: The molecule comprises a moderately non-polar aromatic ring and a propoxy ether group, coupled with a highly polar carboxylic acid functional group.[1]

  • Polarity: This structural combination imparts an intermediate overall polarity. The PubChem-calculated XLogP3 value of 1.9 confirms this characteristic.[1]

  • Acidity: The presence of the carboxylic acid moiety is the most critical factor influencing its chromatographic behavior. On a standard silica gel stationary phase, which has weakly acidic silanol groups (Si-OH), carboxylic acids can deprotonate and strongly adsorb, leading to significant band broadening or "tailing".[2][3][4]

Our protocol is explicitly designed to counteract this tailing effect by controlling the ionization state of the analyte.

The TLC Workflow: A Visual Overview

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final analysis.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_analysis Phase 3: Analysis plate_prep Plate Preparation (Inspect & Mark Baseline) sample_prep Sample Preparation (1 mg/mL in Ethyl Acetate) chamber_prep Chamber Saturation (Eluent + Filter Paper) spotting Sample Application (Spotting on Baseline) chamber_prep->spotting Proceed to Spotting development Chromatogram Development (Elution in Chamber) drying Plate Drying (Remove Residual Solvent) uv_viz Primary Visualization (UV Lamp @ 254 nm) drying->uv_viz Proceed to Visualization stain_viz Secondary Visualization (Chemical Staining) analysis Analysis (Rf Calculation & Interpretation)

Caption: High-level workflow for the TLC analysis of 2-(2-propoxyphenoxy)acetic acid.

Detailed Experimental Protocol

This section provides a step-by-step methodology grounded in established chromatographic principles.

Materials and Reagents
ItemRecommended Specification
Stationary Phase Silica gel 60 F254 pre-coated plates (glass or aluminum)
Analyte Sample 2-(2-propoxyphenoxy)acetic acid, solid or in solution
Solvents (HPLC Grade) Hexane, Ethyl Acetate (EtOAc), Glacial Acetic Acid
Spotting Equipment Glass microcapillary tubes
Development Chamber Glass tank with a tight-fitting lid
Visualization Tools UV lamp (254 nm), Iodine chamber, Staining jars/sprayers, Hot plate
Staining Reagents Bromocresol green solution, Potassium permanganate solution
Step-by-Step Methodology

Step 1: Stationary Phase Preparation

  • Handle the TLC plate only by the edges to avoid contamination.

  • Using a soft pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom edge of the plate.[3] Do not gouge the silica layer.

Step 2: Mobile Phase (Eluent) Preparation The key to preventing spot tailing is the addition of a small amount of acid to the eluent.[4][5] This suppresses the ionization of the analyte's carboxylic acid group, ensuring it remains in its less polar, protonated form (R-COOH) and interacts more predictably with the stationary phase.

Prepare one of the following recommended solvent systems. The choice depends on the expected purity and the polarity of potential impurities.

System IDComposition (v/v/v)Polarity IndexExpected Rf RangeApplication Notes
SYS-A Hexane : Ethyl Acetate : Acetic Acid (70:30:1)Low-Medium0.20 - 0.35Excellent starting point for general purity assessment.
SYS-B Hexane : Ethyl Acetate : Acetic Acid (50:50:1)Medium0.40 - 0.55Good for resolving from slightly more polar impurities.
SYS-C Ethyl Acetate : Acetic Acid (99:1)High0.60 - 0.75Use if the compound is retained too strongly in other systems.

Step 3: Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.[2]

  • Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane.

Step 4: Plate Spotting

  • Dip a clean microcapillary tube into the sample solution.

  • Briefly and gently touch the end of the capillary tube to the pencil line on the TLC plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[3]

  • Allow the solvent to completely evaporate between applications if multiple spots are needed.[6]

Step 5: Chromatogram Development

  • Pour the chosen mobile phase into the development chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[2]

  • Place a piece of filter paper inside the chamber, wetting it with the eluent, to ensure the chamber atmosphere is saturated with solvent vapors. This promotes uniform solvent front migration and improves reproducibility.

  • Carefully place the spotted TLC plate into the chamber and seal it with the lid.

  • Allow the solvent to ascend the plate by capillary action. The process should be undisturbed.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

Step 6: Visualization The analyte spots are typically colorless and must be visualized.[7]

  • Primary Method (Non-Destructive):

    • After the plate is completely dry, view it under a UV lamp at a wavelength of 254 nm.[8]

    • The aromatic ring of 2-(2-propoxyphenoxy)acetic acid will quench the fluorescence of the indicator in the plate, appearing as a dark purple/black spot against a green fluorescent background.

    • Gently circle the spot(s) with a pencil.

  • Secondary Methods (Confirmatory/Destructive):

    • Bromocresol Green Stain: This is a specific and highly effective stain for acidic compounds.[9][10] Dip or spray the plate with a 0.1% solution of bromocresol green in ethanol, slightly basified with NaOH. Acidic compounds will appear as distinct yellow spots on a blue background.[9]

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots.[7][11] This method is semi-destructive as the spots will fade over time.

    • Potassium Permanganate Stain: This stain visualizes compounds that can be oxidized. Immerse the plate in a basic solution of KMnO4. The analyte may appear as a yellow-to-brown spot on a purple background.[11]

Analysis and Interpretation

The retention factor (Rf) is a key parameter for identifying and comparing compounds.

Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]

An ideal Rf value for good separation lies between 0.3 and 0.7. Values that are too high (approaching 1.0) or too low (near 0.0) indicate that the mobile phase polarity is inappropriate and should be adjusted.[12]

Causality and Troubleshooting

Understanding the cause of common issues is crucial for methodological robustness.

Troubleshooting problem1 Problem: Streaked or Tailed Spots Cause: Analyte is a carboxylic acid, leading to strong, non-uniform interaction with acidic silica gel. Solution: Add 0.5-2% acetic or formic acid to the mobile phase to suppress analyte ionization. problem2 problem2 problem3 problem3 problem4 Problem: No Spots Visible Under UV Cause: Sample concentration is too low, or the compound does not quench fluorescence effectively. Solution: Spot the sample multiple times in the same location or use a more sensitive chemical stain (e.g., bromocresol green).

Caption: Common TLC problems, their scientific causes, and targeted solutions.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-propoxyphenoxy)acetic Acid. PubChem. Retrieved from [Link]

  • Patel, V., et al. (2018). Use of single solvent thin layer chromatography to diagnose different organic acidurias. Clinical Laboratory. Retrieved from [Link]

  • Clark, J. (n.d.). TLC Visualization Solutions. University of California, San Diego. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Labster Theory Pages. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. OperaChem. Retrieved from [Link]

  • Saini, R., et al. (2022). Exploring the World of Thin-Layer Chromatography: A Review. AWS. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(2-propoxyphenoxy)acetic acid (CAS: 746630-77-3)

Introduction: The Yield Paradox

Welcome. If you are accessing this guide, you are likely experiencing low yields (typically <50%) or purification difficulties in the synthesis of 2-(2-propoxyphenoxy)acetic acid .[1]

This synthesis is a classic Williamson Ether Synthesis , typically involving the reaction of 2-propoxyphenol with chloroacetic acid (or its esters). While theoretically simple, this reaction is prone to specific "yield killers":

  • Competitive Hydrolysis: The alkylating agent (chloroacetic acid) reacts with water/hydroxide faster than with the phenol.

  • Polydentate Chelation: The starting material (2-propoxyphenol) can chelate cations, affecting nucleophilicity.

  • Phase Separation Issues: The product is an amphiphilic acid, making isolation from unreacted phenol difficult without strict pH control.

This guide provides a self-validating protocol to overcome these barriers.

Module 1: Reaction Optimization (The Chemistry)

Core Reaction Logic

The transformation relies on an SN2 attack by the phenoxide ion on the


-carbon of the acetate.

The Equation:



Critical Failure Points & Solutions
Failure ModeSymptomRoot CauseTechnical Solution
Stalled Conversion TLC shows starting phenol remaining after 24h.Hydrolysis. The base consumed the chloroacetic acid before the phenol could.Switch to Anhydrous Conditions. Use K₂CO₃ in Acetone/MEK or use Phase Transfer Catalysis (PTC).
Low Yield (<40%) Product isolated but mass is low.Leaving Group Inertia. Chlorine is a mediocre leaving group here.Finkelstein Activation. Add 10 mol% Potassium Iodide (KI). I⁻ displaces Cl⁻, forming a more reactive I-acetate.
Oily/Sticky Solid Product won't crystallize.Phenol Contamination. Unreacted 2-propoxyphenol is acting as a solvent impurity.pKa-Controlled Extraction. (See Module 2).
Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and eliminate the red path.

ReactionPathway Start 2-Propoxyphenol Base Base (Deprotonation) Start->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Path_Main SN2 Attack (Desired) Phenoxide->Path_Main Reagent Chloroacetic Acid Reagent->Path_Main Path_Side Hydrolysis (Competitor) Reagent->Path_Side  Excess Water/OH- Product 2-(2-propoxyphenoxy) acetic acid Path_Main->Product Waste Glycolic Acid (Byproduct) Path_Side->Waste

Caption: Competitive kinetics between productive etherification (Green) and parasitic hydrolysis (Red).

Module 2: Isolation & Purification (The Engineering)

The most common error in this synthesis is poor separation of the product from the starting phenol . Both are organic soluble, but their acidity differs significantly.

  • Target Acid pKa: ~3.5 - 4.0

  • Impurity (Phenol) pKa: ~10.5

The "Bicarbonate Switch" Protocol: You must use a weak base (NaHCO₃) to pull the product into water, leaving the phenol behind. Strong bases (NaOH) will pull both into water.

Purification Decision Tree

Purification Mix Crude Reaction Mixture (Acid + Phenol) Step1 Dissolve in Organic Solvent (EtOAc or DCM) Mix->Step1 Step2 Wash with Sat. NaHCO3 Step1->Step2 Layers Separate Layers Step2->Layers OrgLayer Organic Layer Contains: Impurity (Phenol) Layers->OrgLayer Non-acidic species AqLayer Aqueous Layer Contains: Product (Carboxylate) Layers->AqLayer Anionic species Step3 Discard Organic OrgLayer->Step3 Step4 Acidify Aqueous (pH < 1) with HCl AqLayer->Step4 Final Precipitate/Extract Product Step4->Final

Caption: The "Bicarbonate Switch" exploits pKa differences to isolate the target acid from phenolic impurities.

Module 3: Optimized Experimental Protocol

Methodology: Anhydrous Acetone / Potassium Carbonate (The "Guaranteed Yield" Method). Why this works: It eliminates water, preventing hydrolysis of the chloroacetic acid.

Reagents
  • Substrate: 2-Propoxyphenol (1.0 equiv)

  • Reagent: Ethyl bromoacetate (1.2 equiv) OR Chloroacetic acid + KI (0.1 equiv).

    • Note: Using the ethyl ester often gives cleaner profiles than the free acid, requiring a simple hydrolysis step at the end.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv).

  • Solvent: Acetone (dry).[2]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2-propoxyphenol (10 mmol) in dry acetone (30 mL).

  • Deprotonation: Add powdered K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes. The mixture may turn slight pink/brown (oxidation of phenol trace).

  • Alkylation:

    • Option A (Recommended): Add Ethyl bromoacetate (12 mmol) dropwise.

    • Option B (Cheaper): Add Chloroacetic acid (12 mmol) and Potassium Iodide (1 mmol).

  • Reflux: Heat to gentle reflux (approx. 60°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Starting phenol spot should disappear.

  • Workup (If using Ester):

    • Filter off solid inorganic salts (K₂CO₃/KBr).

    • Evaporate acetone.

    • Dissolve residue in THF/Water (1:1) and add LiOH or NaOH (2 equiv). Stir 1h to hydrolyze ester.

    • Evaporate THF.

  • Isolation (The "Bicarbonate Switch"):

    • Take the aqueous residue (pH > 10). Wash it once with Ethyl Acetate (removes neutral impurities). Keep the water layer.

    • Acidify the water layer with 1M HCl to pH 1. The product will precipitate as a white/off-white solid.

    • Extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

  • Recrystallization: Recrystallize from minimal hot water or Hexane/EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH and water instead of Acetone/K₂CO₃? A: Yes, but you must modify the stoichiometry. Because water competes for the alkylating agent, you must use a large excess of chloroacetic acid (2.5 equiv) and add it slowly to a refluxing solution of the phenoxide. This is the "Industrial" approach but is messy on a small scale due to glycolic acid byproduct formation [1].

Q: My product is a dark oil. How do I solidify it? A: The oil is likely a mixture of product and unreacted phenol. Dissolve the oil in saturated Sodium Bicarbonate (NaHCO₃). Extract this aqueous solution with Diethyl Ether (3x). The ether removes the dark phenol and color bodies. Acidify the remaining clear aqueous layer to precipitate the pure acid [2].

Q: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein Reaction . Chloroacetic acid reacts with KI to form Iodoacetic acid in situ. The Iodide is a much better leaving group than Chloride, accelerating the reaction rate by orders of magnitude and allowing it to proceed at lower temperatures, reducing tar formation [3].

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Retrieved from 1

  • Gordon College. (n.d.). The Williamson Ether Synthesis: Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from 3

  • National Institutes of Health (PubChem). (2021). 2-(2-propoxyphenoxy)acetic Acid | C11H14O4.[4] Retrieved from 4

Sources

Troubleshooting low solubility of 2-(2-propoxyphenoxy)acetic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-propoxyphenoxy)acetic acid Solubilization Guide

Case ID: SOL-2PPA-001 Molecule: 2-(2-propoxyphenoxy)acetic acid Chemical Formula: C


H

O

| MW: 210.23 g/mol | LogP: ~1.9 (Calculated) Classification: Lipophilic Carboxylic Acid (Weak Acid)

Executive Summary: The Solubility Paradox

Researchers often encounter immediate precipitation or "oiling out" when attempting to dissolve 2-(2-propoxyphenoxy)acetic acid directly in water. This is not a defect in the material but a fundamental physicochemical characteristic.

The Root Cause: This molecule possesses a biphasic nature :

  • Hydrophobic Tail: The 2-propoxybenzene moiety acts as a lipophilic anchor, repelling water molecules.

  • Ionizable Head: The acetic acid group (-COOH) is the only source of hydrophilicity, but it remains protonated (neutral) at acidic or neutral pH levels typically found in distilled water (pH ~5.5).

The Solution: Solubility is strictly pH-dependent. You must convert the molecule from its free acid form (insoluble) to its carboxylate anion form (soluble) or use an organic cosolvent to shield the hydrophobic tail.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I tried dissolving the powder directly in Milli-Q water, but it just floats/clumps. Is the compound degraded?

A: No, the compound is likely intact. You are observing the intrinsic solubility limit of the unionized acid.[1]

  • Mechanism: The pKa of phenoxyacetic acid derivatives is typically in the range of 3.1 – 3.5 . In unbuffered water (pH ~5.5), a significant fraction remains protonated. The hydrophobic propoxy group drives the molecules to aggregate (dimerize) rather than solvate, leading to the "floating" behavior due to surface tension or high crystallinity.

  • Correction: Do not heat. Instead, adjust the ionization state (see Protocol A).

Q2: I made a stock in DMSO, but it precipitated immediately when I diluted it into my cell culture media. Why?

A: This is a classic "Solvent Shift" crash-out .

  • Mechanism: DMSO solvates the hydrophobic tail perfectly. When you dilute into media (aqueous), the solvent power drops.[2] If the media pH is too low, or if the local concentration at the injection site exceeds the solubility limit, the compound precipitates before it can ionize and disperse.

  • Correction:

    • Ensure your media is well-buffered at pH 7.4.

    • Vortex the media while adding the DMSO stock dropwise to prevent high local concentrations.

    • Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the drug concentration is below its aqueous saturation limit (likely < 1 mM in media without carriers).

Q3: Can I use heat (sonication at 60°C) to force it into solution?

A: Not recommended.

  • Risk: Phenoxyacetic acids can be chemically stable, but they often have low melting points. Heating in water might cause the compound to "oil out" (melt into a separate liquid phase) rather than dissolve. Upon cooling, this oil may form a supercooled glass or sticky residue that is even harder to dissolve than the original powder.

Part 2: Validated Solubilization Protocols

Protocol A: The "pH-Switch" Method (Recommended for Aqueous Stocks)

Best for: Animal studies or assays requiring zero organic solvent.

Concept: Convert the insoluble Acid to the soluble Sodium Salt in situ.

  • Weighing: Weigh the required amount of 2-(2-propoxyphenoxy)acetic acid.

  • Wetting: Add a small volume (e.g., 10% of final volume) of 0.1 M NaOH or 0.1 M Na₂CO₃ .

    • Why? The base deprotonates the carboxylic acid (R-COOH

      
       R-COO
      
      
      
      + Na
      
      
      ). The anion is highly water-soluble.
  • Dissolution: Vortex until the solution is perfectly clear.

  • Dilution: Slowly add water or buffer (PBS) to reach the final volume.

  • pH Check: Verify the final pH. If it is too basic for your assay, carefully titrate back to pH 7.4 using dilute HCl.

    • Warning: Do not drop below pH 4.5, or the compound will reprecipitate.

Protocol B: The Cosolvent Approach (DMSO/Ethanol)

Best for: High-throughput screening (HTS) and in vitro cellular assays.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM.

    • Note: It should dissolve readily. If not, sonicate briefly at room temperature.

  • Secondary Dilution: Dilute this stock into your assay buffer.

    • Critical Step: Ensure the buffer pH is

      
       7.4.
      
  • Stability: Use fresh stocks. Avoid freeze-thaw cycles which can induce crystallization of the hydrate form.

Part 3: Quantitative Data & Decision Logic

Solubility Profile Estimation
Solvent SystemEstimated SolubilityStateNotes
Water (pH 2.0) < 0.1 mg/mLInsolubleFully protonated form.
Water (pH 7.4) > 5.0 mg/mLSolubleIonized (Anionic) form.
DMSO > 50 mg/mLHighly SolubleIdeal for stock solutions.
Ethanol > 20 mg/mLSolubleGood alternative to DMSO.
0.1 M NaOH > 100 mg/mLVery SolubleForms Sodium Salt immediately.
Troubleshooting Logic Tree

SolubilityLogic Start Start: Compound Insoluble CheckpH Is the solvent pH > 6.0? Start->CheckpH CheckConc Is Concentration > 10 mM? CheckpH->CheckConc Yes (pH > 6) UseBase Action: Add 1.0 eq. NaOH or adjust buffer to pH 7.4 CheckpH->UseBase No (pH < 6) UseCosolvent Action: Dissolve in DMSO first, then dilute CheckConc->UseCosolvent Yes (High Conc) Success Solution Stable CheckConc->Success No (Low Conc) UseBase->CheckConc CheckPrecip Did it precipitate on dilution? UseCosolvent->CheckPrecip CheckPrecip->Success No Cyclodextrin Action: Use 10% HP-beta-Cyclodextrin CheckPrecip->Cyclodextrin Yes

Caption: Decision matrix for solubilizing 2-(2-propoxyphenoxy)acetic acid based on pH and concentration parameters.

Part 4: Advanced Formulation (Cyclodextrins)

If the "pH-Switch" or DMSO methods fail (e.g., due to assay sensitivity to DMSO or pH), use Hydroxypropyl-


-Cyclodextrin (HP

CD)
.
  • Why? The propoxy-benzene ring fits into the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.

  • Protocol:

    • Prepare a 20% (w/v) HP

      
      CD  solution in water.
      
    • Add the drug powder to this vehicle.

    • Stir for 4–6 hours at room temperature.

    • Filter sterilize (0.22

      
      m).
      

References

  • PubChem. (2025).[3] 2-(2-propoxyphenoxy)acetic Acid | C11H14O4.[4] National Library of Medicine. [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-dependent solubility mechanisms).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance for HP CD protocols).

Sources

Technical Support Center: Optimizing O-Alkylation of 2-Propoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: You are performing an O-alkylation of 2-propoxyphenol (Guethol). This substrate presents a unique challenge compared to simple phenols. The existing ortho-propoxy group is strongly electron-donating, making the aromatic ring highly nucleophilic. This increases the risk of C-alkylation (ring alkylation) and oxidative degradation (quinone formation) alongside the standard risk of alkyl halide elimination .

The Objective: To selectively target the phenolic oxygen (O-alkylation) to form a 1,2-dialkoxybenzene while suppressing three specific competitors:

  • C-Alkylation: Attack on the aromatic ring.[1]

  • Elimination (E2): Destruction of the alkylating agent.

  • Oxidation: Formation of o-quinones.[2][3]

The Core Directive: Mechanism & Control

To control this reaction, you must manipulate the Ambident Nucleophile Equilibrium . The phenoxide ion can react at the Oxygen (kinetic/hard) or the Carbon (thermodynamic/soft).

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the critical control points.

ReactionPathways Start 2-Propoxyphenol (Substrate) Base Base Deprotonation (NaH vs K2CO3) Start->Base Anion Phenoxide Anion (Ambident Nucleophile) Base->Anion Prod_O O-Alkylated Product (Target Ether) Anion->Prod_O Path A: SN2 (Polar Aprotic Solvent) Prod_C C-Alkylated Byproduct (Ring Substitution) Anion->Prod_C Path B: Soft Attack (Protic Solvent / High T) Prod_E Alkene (Elimination of RX) Anion->Prod_E Path C: E2 Elimination (Strong Base / Hindered RX) Prod_Ox Ortho-Quinone (Oxidation) Anion->Prod_Ox Path D: O2 Exposure (No Inert Gas)

Figure 1: Reaction landscape showing the Target Pathway (Green) vs. Competitor Pathways (Red).

Troubleshooting Modules (The "Why" & "How")

Module A: Preventing C-Alkylation (The Solvent Trap)

The Science: Phenoxides are ambident. In protic solvents (MeOH, EtOH, Water), the solvent forms hydrogen bonds with the oxygen atom of the phenoxide. This "shielding" hinders O-attack, forcing the alkylating agent to attack the "softer" Carbon positions (ortho/para) [1].

The Solution: The "Naked Anion" Effect Use Polar Aprotic Solvents (DMF, DMSO, NMP, or Acetone). These solvents solvate the cation (


, 

) effectively but leave the phenoxide anion "naked" and highly reactive toward

attack.
VariableCondition for C-Alkylation (AVOID)Condition for O-Alkylation (TARGET)
Solvent Ethanol, Methanol, WaterDMF, DMSO, Acetone, Acetonitrile
Cation

(Tight ion pair favors C-attack)

,

(Loose ion pair favors O-attack)
Module B: Minimizing Elimination (The Base Trap)

The Science: If you use a secondary alkyl halide (e.g., Isopropyl bromide) or a strong base (


), the base may deprotonate the alkyl halide (E2 mechanism) rather than the phenol, forming an alkene and wasting your reagent [2].

The Solution: Base Modulation Avoid Sodium Hydride (


) unless the alkyl halide is primary and unhindered. Use Potassium Carbonate (

)
.[4] It is a weaker base that generates the phenoxide in equilibrium, keeping the concentration of free base low, which suppresses the E2 elimination of the alkyl halide.
Module C: Stopping Oxidation (The Air Trap)

The Science: 2-Propoxyphenol is electron-rich. Under basic conditions in the presence of air, it rapidly oxidizes to form dark-colored quinones or coupled biphenyls [3].

The Solution:

  • Degas solvents: Sparge DMF/Acetone with Argon/Nitrogen for 15 mins before use.

  • Reducing Workup: Wash the organic layer with Sodium Dithionite (

    
    )  or Sodium Bisulfite solution to reduce any quinones back to phenols or water-soluble species.
    

The Gold Standard Protocol

Designed for self-validation and high selectivity.

Reagents:

  • Substrate: 2-Propoxyphenol (1.0 eq)

  • Alkylating Agent: Alkyl Bromide (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq) - Must be finely ground.
    
  • Solvent: DMF (Dimethylformamide) - Anhydrous.

  • Catalyst (Optional): Potassium Iodide (0.1 eq) - Finkelstein condition if using Alkyl Chlorides.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Cool under Nitrogen flow.

  • Solvation: Dissolve 2-propoxyphenol in DMF (concentration ~0.5 M).

  • Deprotonation: Add finely ground

    
    . Stir at Room Temperature (RT) for 15 minutes.
    
    • Checkpoint: The solution may turn slight yellow (phenoxide formation). If it turns black/brown immediately, oxygen is present.

  • Addition: Add Alkyl Bromide dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor via TLC.

    • Why 60°C? High enough for

      
      , low enough to minimize C-alkylation (which has a higher activation energy).
      
  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Wash 1x with 10% Sodium Bisulfite (removes oxidized byproducts).

    • Wash 3x with Water (removes DMF).

    • Wash 1x with Brine.[5] Dry over

      
      .[5]
      

Troubleshooting Logic (FAQ)

Q1: My reaction mixture turned dark black/tarry. What happened?

  • Diagnosis: Oxidative degradation. The electron-rich phenoxide reacted with atmospheric oxygen.

  • Fix: Ensure strict inert atmosphere (

    
    /Ar). Add a pinch of sodium dithionite to the reaction mixture if the problem persists.
    

Q2: I see a spot on TLC just above the starting material that isn't product.

  • Diagnosis: Likely C-Alkylation .[6]

  • Fix: Check your solvent.[7][5][4][6] If you used an alcohol or wet solvent, switch to anhydrous DMF. Lower the reaction temperature.

Q3: Yield is low; I recovered mostly starting material and the alkyl halide is gone.

  • Diagnosis: Elimination (E2) . The alkyl halide converted to a volatile alkene.

  • Fix: Switch from

    
     to 
    
    
    
    . If already using carbonate, lower the temperature and increase reaction time. If the alkyl halide is secondary (e.g., isopropyl), use a large excess (3.0 eq) to account for unavoidable elimination.
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the mixture black/tarry? Start->Q1 Sol1 Oxidation Issue: Use Inert Gas + Bisulfite Wash Q1->Sol1 Yes Q2 Is Alkyl Halide consumed but SM remains? Q1->Q2 No Sol2 Elimination Issue: Switch to K2CO3 Lower Temp Q2->Sol2 Yes Q3 New impurity spot near SM on TLC? Q2->Q3 No Sol3 C-Alkylation Issue: Switch to DMF/Acetone (Remove Protic Solvents) Q3->Sol3 Yes

Figure 2: Logic flow for diagnosing common failure modes in phenolic alkylation.

References

  • Solvent Effects on Phenoxide Reactivity: Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor." Journal of the American Chemical Society, 1963 , 85, 1148.

  • Williamson Ether Synthesis & Elimination: Boyd, R. N.; Morrison, R. T. Organic Chemistry, 6th Ed.; Prentice Hall: Englewood Cliffs, NJ, 1992; Chapter 24 (Phenols).
  • Oxidation of Catechols: Whiting, D. A. "The Chemistry of Catechols and Quinones." Comprehensive Organic Chemistry, Vol 1. Pergamon Press, 1979.
  • Optimization of Guethol Alkylation: BenchChem Technical Repository. "Williamson Ether Synthesis of Phenolic Compounds." Accessed 2026.

Sources

Technical Guide: Scale-Up Strategies for 2-(2-Propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division To: Process Development Teams, CDMO Partners, and Scale-Up Engineers Subject: Troubleshooting & Optimization for the Scale-Up of 2-(2-Propoxyphenoxy)acetic Acid (CAS: 746630-77-3)

Executive Summary

Scaling up the synthesis of 2-(2-propoxyphenoxy)acetic acid presents a classic challenge in process chemistry: controlling regioselectivity on a bifunctional scaffold (catechol). The ortho-substitution pattern introduces steric strain and electronic effects that distinguish this process from para-substituted analogs.

This guide moves beyond standard laboratory protocols to address the specific hydrodynamic, thermodynamic, and kinetic hurdles encountered at the kilogram scale. It is structured as a dynamic troubleshooting center to address your immediate pain points.

Module 1: The Mono-Alkylation Bottleneck

Target Transformation: Catechol


 2-Propoxyphenol
Critical Issue:  How do I prevent the formation of 1,2-dipropoxybenzene (the "over-alkylated" impurity)?
The Mechanistic Insight

In the Williamson ether synthesis, the phenoxide ion is the nucleophile. Once the first propyl group is attached, the remaining phenol group becomes less acidic due to the electron-donating effect (+I) of the alkoxy group, theoretically making the second deprotonation harder. However, at scale, local concentration hotspots of base (e.g., K₂CO₃ or NaOH) can drive the reaction to the di-substituted product before the bulk mixing equilibrates.

Troubleshooting Q&A

Q: We are seeing 15-20% di-alkylated impurity. Lowering the temperature didn't help. What now? A: Temperature control is secondary to stoichiometry and phase homogeneity .

  • Stoichiometric Bias: You must run the reaction with a significant excess of Catechol (1.5 to 2.0 equivalents) relative to the alkyl halide (1-bromopropane). This statistically favors the collision of the alkyl halide with unreacted catechol rather than the mono-product.

  • Base Selection: Switch from strong bases (NaH, NaOH) to a milder, heterogeneous base like Potassium Carbonate (K₂CO₃) . The lower solubility of K₂CO₃ in acetone or MEK creates a "buffering" effect, limiting the concentration of active phenoxide anions.

Q: The reaction stalls at 80% conversion. Should we add more alkyl halide? A: No. Adding more alkyl halide will immediately react with the formed product to create the di-impurity.

  • Root Cause:[1][2][3][4] This is likely due to the "coating" of the solid base surface with KBr salts.

  • Solution: Increase agitation power (tip speed) or add a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 1-2 mol%. This shuttles the phenoxide into the organic phase, bypassing the surface passivation issue.

Protocol: High-Selectivity Mono-Alkylation
  • Charge: Catechol (1.5 eq), K₂CO₃ (1.0 eq), and Acetone (10V).

  • Heat: Bring to reflux to ensure deprotonation.

  • Dose: Add 1-Bromopropane (1.0 eq) slowly over 4–6 hours. Crucial: Fast addition leads to hot-spots and di-alkylation.

  • Work-up: Filter salts. Distill off solvent.[5][6][7][8] The excess catechol is water-soluble; wash the organic layer (dissolved in Toluene) with water (

    
    ) to remove unreacted catechol.
    
Module 2: The Carboxymethylation Step

Target Transformation: 2-Propoxyphenol


 2-(2-Propoxyphenoxy)acetic acid
Critical Issue:  The reaction mixture turns into a solid "puck" or slurry that breaks agitators.
The Mechanistic Insight

This step involves reacting the hindered phenol with chloroacetic acid (or ethyl bromoacetate). As the reaction proceeds, the formation of the carboxylate salt (if using free acid) or the precipitation of inorganic salts (KCl/KBr) dramatically increases viscosity.

Troubleshooting Q&A

Q: The reactor torque limits are tripping during the addition of chloroacetic acid. Why? A: You are likely generating the sodium salt of the product which is insoluble in the organic solvent, creating a thick paste.

  • Strategy: Use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (TBAB or Aliquat 336). The salts remain dissolved in the aqueous layer, keeping the organic layer fluid and ensuring good heat transfer.

Q: We see a "lactone" impurity in the HPLC. Where is it coming from? A: This is a specific risk of ortho-substituted phenoxy acids. Under highly acidic conditions or high heat during workup, the carboxylic acid can cyclize with the ether oxygen (though rare) or react with trace impurities.

  • Fix: Maintain pH > 10 during the reaction. Do not acidify the mixture until it is cooled to < 10°C.

Module 3: Purification & Isolation (The "Crash Out")

Target: Isolating pure crystalline solid. Critical Issue: The product "oils out" (forms a sticky gum) instead of crystallizing upon acidification.

The "pH Swing" Purification Logic

Because the product is a carboxylic acid, you have a powerful purification lever: pH manipulation.

Q: Upon acidification with HCl, we get a gummy oil. How do we get crystals? A: "Oiling out" occurs when the product concentration exceeds its solubility limit before the crystal nucleation temperature is reached, or if the acidification is too rapid.

Corrective Protocol:

  • Salt Formation: Extract the product into water using NaOH (pH 12). The impurities (neutral organics) stay in the toluene layer. Discard the toluene.

  • Controlled Acidification:

    • Cool the aqueous phase to 15°C.

    • Add HCl slowly until pH reaches 5.0 (Cloud Point). Stop.

    • Seed: Add 0.1% pure seed crystals. Stir for 30 mins to establish a crystal bed.

    • Finish: Continue HCl addition to pH 2.0. The product will grow on the seeds rather than crashing out as oil.

Data: Solvent Selection for Crystallization
Solvent SystemYieldPurityComment
Ethanol/Water (50:50) 85%>99.5%Recommended. Best rejection of color bodies.
Toluene/Heptane70%98.0%Good for drying, but traps inorganic salts.
Ethyl Acetate60%99.0%High solubility loss in mother liquor.
Module 4: Process Visualization
Workflow Diagram: Synthesis & Decision Gates

G Start Start: Catechol Step1 Step 1: Mono-Alkylation (1-Bromopropane, K2CO3, Acetone) Start->Step1 IPC1 IPC: Di-propoxy > 5%? Step1->IPC1 Remediation1 Remediation: Wash w/ non-polar solvent Recrystallize intermediate IPC1->Remediation1 Yes (Fail) Step2 Step 2: Carboxymethylation (Cl-Acetic Acid, NaOH, Toluene/H2O) IPC1->Step2 No (Pass) Remediation1->Step2 PhaseSep Phase Separation: Discard Organic (Neutrals) Keep Aqueous (Product Salt) Step2->PhaseSep Acidification Controlled Acidification (pH 12 -> pH 2) PhaseSep->Acidification Oiling Issue: Oiling Out? Acidification->Oiling Seed Add Seed Crystals @ pH 5 Slow Cooling Oiling->Seed Yes Final Final Product: 2-(2-propoxyphenoxy)acetic acid Oiling->Final No Seed->Final

Caption: Figure 1. Integrated Process Workflow with Critical Quality Attributes (CQA) and decision gates for impurity management.

Module 5: Safety & Environmental (HSE)

1. Thermal Runaway:

  • Risk: The alkylation of phenols is exothermic.

  • Control: Use Reaction Calorimetry (RC1) to determine the heat of reaction (

    
    ). Ensure the dosing rate of alkyl halide is "accumulation controlled"—meaning the reaction consumes the reagent as fast as it is added. If cooling fails, stopping the addition stops the heat generation.
    

2. Halide Waste:

  • The process generates significant bromide and chloride salts. Ensure your aqueous waste stream is segregated for halide treatment before biological wastewater treatment, as high salinity can shock bio-sludge systems.

References
  • Organic Syntheses. (2023). General Procedure for O-alkylation of Phenols.[7] Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • PubChem. (2025). 2-(2-propoxyphenoxy)acetic Acid (CID 2103125).[9] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016).[10] Strategies for increasing mono-substitution in hydroquinone O-alkylation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(2-propoxyphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2-(2-propoxyphenoxy)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges related to steric hindrance in this important class of molecules. Phenoxyacetic acid derivatives are key scaffolds for various therapeutic agents, including selective COX-2 inhibitors, and their successful synthesis is often a critical step in the development pipeline.[1][2][3][4]

The primary synthetic hurdle in constructing these molecules is the formation of the ether linkage, which is sterically congested by the ortho-propoxy group. This guide provides in-depth, causality-driven troubleshooting strategies, alternative protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: The Primary Challenge — Low Yields in Williamson Ether Synthesis

The Williamson ether synthesis is the most common and direct approach for forming the ether bond in these targets. It is a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide (or phenoxide) and an alkyl halide.[5][6] However, its efficiency is highly dependent on steric factors.[7][8]

FAQ 1.1: Why is my Williamson ether synthesis of 2-(2-propoxyphenoxy)acetic acid derivatives failing or giving low yields?

Answer: The low yield or failure of this reaction is almost certainly due to steric hindrance. The target molecule's structure presents a significant steric challenge: the nucleophile, 2-propoxyphenoxide, has a bulky isopropyl group positioned directly adjacent (ortho) to the reacting oxygen atom.

In an SN2 reaction, the nucleophile must perform a "backside attack" on the electrophilic carbon of the alkyl halide.[5] The bulky 2-propoxy group physically obstructs this approach, dramatically slowing down the rate of the desired substitution reaction.[8][9][10]

Instead of substitution, a competing reaction, E2 elimination, often becomes the dominant pathway.[9] The sterically hindered phenoxide, unable to act as a nucleophile, acts as a base instead, abstracting a proton from the alkyl halide to form an alkene byproduct.[6][11] This is especially problematic if you are using a secondary or tertiary alkyl halide.[9][11]

cluster_0 Desired SN2 Pathway (Hindered) cluster_1 Competing E2 Pathway (Favored) Nuc 2-Propoxyphenoxide (Bulky Nucleophile) TS_SN2 Hindered Transition State Nuc->TS_SN2 Slow Attack Steric Steric Clash! Elec R-CH2-X (Electrophile) Elec->TS_SN2 Prod_SN2 Ether Product (Low Yield) TS_SN2->Prod_SN2 Difficult Formation Nuc_Base 2-Propoxyphenoxide (Acts as Base) Prod_E2 Alkene Byproduct (High Yield) Nuc_Base->Prod_E2 Proton Abstraction Elec_E2 R-CH2-CH2-X Elec_E2->Prod_E2 Elimination

Caption: Steric hindrance in the SN2 pathway vs. the competing E2 elimination.

Troubleshooting Guide for Williamson Ether Synthesis

This table outlines common problems, their underlying causes, and validated solutions for synthesizing 2-(2-propoxyphenoxy)acetic acid derivatives.

ProblemPossible CauseRecommended Solution & Rationale
Low or No Conversion Incomplete Deprotonation: The phenoxide nucleophile is not fully formed.Use a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Rationale: Weaker bases like K₂CO₃ may not be sufficient to fully deprotonate the phenol, reducing the concentration of the active nucleophile.[11][12]
Low Nucleophile Reactivity: Steric hindrance and ion pairing reduce the effective nucleophilicity.1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal.[7][13] Rationale: These solvents solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and more reactive. Protic solvents like ethanol or water will form hydrogen bonds with the phenoxide, creating a "solvent cage" that further hinders its approach.[7][14] 2. Employ Phase Transfer Catalysis (PTC): Add a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[5] Rationale: The PTC transports the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, breaking up ion pairs and increasing reactivity.[11][15][16]
Alkene Byproduct Formation E2 Elimination Dominates: The alkyl halide is too hindered or the temperature is too high.1. Use the Correct Disconnection: React 2-propoxyphenol with a primary halide like ethyl bromoacetate, not the other way around. Rationale: Primary halides are the least sterically hindered and least prone to elimination. Secondary halides (like 2-bromopropane) will strongly favor elimination when reacting with a bulky base/nucleophile.[6][11][12] 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at room temperature before slowly heating). Rationale: Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will favor the SN2 pathway.[11]
Slow Reaction Rate Poor Leaving Group: The halide is not easily displaced.Use an alkyl iodide or tosylate (e.g., ethyl iodoacetate or ethyl tosylate) instead of a bromide or chloride. Rationale: Iodide and tosylate are excellent leaving groups, which lowers the activation energy of the SN2 transition state and accelerates the reaction.[5]
Section 2: Validated Protocols & Workflows
Protocol 2.1: Optimized Williamson Synthesis using Phase Transfer Catalysis

This protocol is designed to maximize the yield of ethyl 2-(2-propoxyphenoxy)acetate by enhancing the reactivity of the sterically hindered nucleophile.

Materials:

  • 2-propoxyphenol

  • Ethyl bromoacetate

  • Potassium Carbonate (K₂CO₃), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Allow to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-propoxyphenol (1.0 eq), finely ground K₂CO₃ (2.0 eq), and TBAB (0.1 eq).

  • Solvent: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester product by column chromatography on silica gel. The resulting ester can then be hydrolyzed to the desired carboxylic acid using standard procedures.

Workflow: Troubleshooting Your Synthesis

Use this decision tree to diagnose and solve common issues.

cluster_causes cluster_solutions Start Start: Low Yield of 2-(2-propoxyphenoxy)acetic acid derivative CheckTLC Analyze crude reaction by TLC/LC-MS. What do you see? Start->CheckTLC StartingMaterial Mainly Unreacted Starting Material CheckTLC->StartingMaterial Cause 1 Alkene Main Spot is a Non-polar Byproduct CheckTLC->Alkene Cause 2 Complex Complex Mixture of Spots CheckTLC->Complex Cause 3 Sol_SM Solution: Increase Nucleophile Reactivity 1. Switch to stronger base (NaH). 2. Use polar aprotic solvent (DMF/DMSO). 3. Add Phase Transfer Catalyst (TBAB). 4. Use better leaving group (Iodide/Tosylate). StartingMaterial->Sol_SM Sol_Alkene Solution: Favor SN2 over E2 1. Confirm you are using a primary halide. 2. Lower the reaction temperature. 3. Use a less-hindered base if possible (e.g., Cs2CO3). Alkene->Sol_Alkene Sol_Complex Solution: Consider Alternative Methods Your conditions are likely too harsh or incompatible. Proceed to Section 3. Complex->Sol_Complex

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 3: Alternative Synthetic Strategies for Highly Hindered Systems

When the Williamson synthesis is not viable even after optimization, more advanced methods are required.

FAQ 3.1: The Williamson synthesis is still not working for my complex derivative. What are my alternatives?

Answer: For particularly challenging substrates, two powerful alternatives are the Mitsunobu reaction and the Ullmann-type C-O coupling . These methods operate via different mechanisms that can be less sensitive to the specific steric profile of an SN2 reaction.

  • Mitsunobu Reaction: This reaction couples an alcohol with an acidic nucleophile (pKa < 13, such as a phenol or carboxylic acid) using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[17] It is known for its mild conditions and proceeds with a clean inversion of stereochemistry at the alcohol center.[17][18] While it can also be slowed by severe steric hindrance, modifications can overcome this.[19][20]

  • Ullmann Condensation/Coupling: This is a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.[21][22] Modern protocols use ligands to facilitate the reaction under much milder conditions than the classical high-temperature method, making it suitable for complex molecules and sterically hindered partners.[21][23][24][25]

Protocol 3.2: Mitsunobu Reaction for Hindered Phenols (with Sonication)

This protocol is adapted for cases where both the phenol and alcohol partners are sterically hindered, using sonication to overcome the slow reaction rates.[26]

Materials:

  • Hindered Alcohol (e.g., neopentyl alcohol) (1.5 eq)

  • 2-(2-propoxyphenoxy)acetic acid (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ultrasonic bath

Procedure:

  • Setup: To a dry vial, add the 2-(2-propoxyphenoxy)acetic acid (1.0 eq), the hindered alcohol (1.5 eq), and PPh₃ (1.5 eq).

  • Solvent: Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 2.0 - 3.0 M).[26] The mixture may be a thick slurry.

  • Sonication: Place the vial in an ultrasonic bath.

  • Reagent Addition: While sonicating, slowly add the DIAD (1.5 eq) to the mixture.

  • Reaction: Continue sonication at room temperature. The high local energy from cavitation will promote the reaction.[15][26] Monitor by TLC. A reaction that might take days under standard conditions can be complete in minutes to hours.[26]

  • Work-up & Purification: Quench the reaction with water and extract with diethyl ether. The main challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazide byproducts, which often requires careful column chromatography.

Comparison of Synthetic Methods
MethodMechanismProsConsBest For...
Williamson Synthesis SN2Inexpensive reagents, simple setup, well-understood.[5]Highly sensitive to steric hindrance, risk of E2 elimination.[9][10]Coupling unhindered phenols with primary alkyl halides.
Mitsunobu Reaction Redox CondensationMild conditions, proceeds with inversion of stereochemistry, good for secondary alcohols.[17]Stoichiometric byproducts are difficult to remove, requires acidic nucleophile (pKa < 13).Stereochemical inversion is required; Williamson synthesis fails due to steric hindrance.[19]
Ullmann Coupling Cu-CatalyzedTolerates sterically hindered partners, excellent for diaryl ether synthesis.[21][23]Requires a metal catalyst and ligand, can be more expensive, optimization may be needed.[24]Coupling a phenol with an aryl halide, especially when forming complex diaryl ether linkages.[22]
Section 4: Advanced & Emerging Techniques
FAQ 4.1: Are there any newer, metal-free methods for these challenging ethers?

Answer: Yes, the field of organic synthesis is continually evolving to address long-standing challenges like the formation of hindered ethers. One promising area is reductive etherification . Recent methods use a combination of a silane reagent, such as chlorodimethylsilane (CDMS), with an organocatalyst (e.g., a thiourea) to facilitate the coupling of alcohols with ketones or aldehydes.[19][27] This metal-free approach operates under mild conditions and has shown remarkable tolerance for a wide range of functional groups and highly congested substrates, offering a powerful new tool for synthesizing ethers that were previously very difficult to access.[19][27]

References
  • Williamson ether synthesis - Wikipedia. [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. [Link]

  • Which of following ethers cannot be made by a Williamson ether synthesis? - Pearson. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. - ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. - Semantic Scholar. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - ACS Publications. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. [Link]

  • Steric and Solvation Effects in Ionic S(N)2 Reactions - ResearchGate. [Link]

  • 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis - White Rose Research Online. [Link]

  • Williamson ether synthesis - LS College. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]

  • The synthetic methods of hindered ether a The traditional Williamson... - ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. [Link]

  • (PDF) Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme - ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC. [Link]

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - RSC Publishing. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed. [Link]

Sources

Technical Support Center: Stability & Handling of 2-(2-propoxyphenoxy)acetic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TICKET-2024-PROP-HYD Subject: Prevention of Hydrolysis in 2-(2-propoxyphenoxy)acetic acid esters Assigned Specialist: Senior Application Scientist

Executive Summary

You are accessing the technical support hub for 2-(2-propoxyphenoxy)acetic acid esters . These compounds, often utilized as pharmaceutical intermediates (e.g., PPAR agonists) or herbicide precursors, possess a specific vulnerability: the ester linkage is separated from the aromatic ring by an ether-methylene spacer (


).

Unlike benzoate esters, where the carbonyl is directly conjugated to the ring, the methylene spacer in your molecule insulates the ester from the electronic stabilization of the aromatic ring. This makes the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) by water, acids, bases, or esterases.

This guide provides self-validating protocols to arrest this degradation at three critical stages: Storage, Synthesis, and Biological Application.

Module 1: Storage & Chemical Stability

FAQ: Why is my reference standard degrading even in the freezer?

Diagnosis: The degradation is likely autocatalytic . If your sample contains even trace moisture, slow hydrolysis generates the parent acid (2-(2-propoxyphenoxy)acetic acid). This acid lowers the local pH within the solid/oil matrix, catalyzing further hydrolysis of the remaining ester.

Protocol 1: The "Zero-Water" Storage System

Objective: Eliminate the initiation of autocatalysis.

  • Lyophilization: If the ester is synthesized in an aqueous-miscible solvent (THF, Dioxane), trace water is inevitable. Dissolve the ester in anhydrous benzene or cyclohexane and lyophilize to remove trapped moisture.

  • Inert Atmosphere: Store under Argon (Ar), not Nitrogen (

    
    ). Argon is heavier than air and forms a more effective "blanket" in the vial headspace.
    
  • Desiccant Choice: Do not use standard silica gel in the secondary container, as it can become slightly acidic. Use activated molecular sieves (4Å) or

    
     in the desiccator.
    

Validation Checkpoint:

  • Dissolve 1 mg of stored sample in

    
    .
    
  • Check

    
    -NMR: Look for the disappearance of the ester alkoxy signal (e.g., 
    
    
    
    at ~3.7 ppm or
    
    
    quartet at ~4.2 ppm) and the appearance of the broad carboxylic acid proton (
    
    
    ppm). If acid > 1%, re-purify immediately.

Module 2: Synthesis & Workup Optimization

FAQ: I lose 30% of my product during aqueous workup. What is happening?

Diagnosis: You are likely performing a "standard" base wash (NaOH/NaHCO3) to remove impurities. Because your molecule has an electron-donating propoxy group ortho to the ether linkage, the ester is relatively electron-rich but still prone to saponification (base-catalyzed hydrolysis) which is irreversible and rapid at pH > 10.

Visualization: Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH of Mixture Start->CheckPH HighPH pH > 10 (Basic) CheckPH->HighPH LowPH pH < 4 (Acidic) CheckPH->LowPH Neutral pH 6-8 CheckPH->Neutral ActionBase DANGER: Saponification Risk Do NOT use NaOH. Quench with Cold Phosphate Buffer (pH 7) HighPH->ActionBase ActionAcid Risk: Acid Catalysis Quench with Sat. NaHCO3 (Dropwise at 0°C) LowPH->ActionAcid ActionSafe Proceed to Extraction (EtOAc or DCM) Neutral->ActionSafe ActionBase->ActionSafe pH adjusted ActionAcid->ActionSafe pH adjusted

Caption: Decision tree for aqueous workup to minimize hydrolytic cleavage. High pH is the most critical risk factor.

Protocol 2: The "Cold-Buffer" Quench

Objective: Maintain pH within the stability window (pH 5–7) during extraction.

  • Preparation: Prepare 0.5M Phosphate Buffer (pH 7.0) and chill to 4°C.

  • Quenching: Pour the reaction mixture into the stirring cold buffer. (Do not pour buffer into the reaction, as this causes transient local heating/concentration spikes).

  • Extraction: Use Ethyl Acetate or Dichloromethane. Avoid ether if peroxides are a concern, though ether is good for avoiding water drag-over.

  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the ester is extremely sensitive, as
    
    
    is slightly Lewis-acidic.

Module 3: Structural Design & Biological Stability

FAQ: My compound hydrolyzes in plasma in minutes. How do I stabilize it for in vivo studies?

Diagnosis: Plasma esterases (e.g., butyrylcholinesterase) rapidly recognize accessible esters. The "2-propoxy" group in your molecule is an ortho substituent on the phenyl ring, but it is too far from the ester carbonyl to provide significant steric shielding against enzymatic attack.

Data Analysis: Steric Effects on Hydrolysis Rates

To stabilize the compound against hydrolysis without changing the pharmacophore (the phenoxyacetic acid part), you must modify the alcohol portion of the ester (the


 in 

).

Table 1: Relative Hydrolysis Rates of Acetate Esters (Taft Steric Factor) Data derived from general aliphatic ester hydrolysis kinetics (Taft Equation).

Ester Group (

)
StructureRelative Hydrolysis Rate (

)
Half-Life Estimate (Plasma)
Methyl

1.00 (Reference)< 10 mins
Ethyl

~0.7615-30 mins
Isopropyl

~0.251-2 Hours
tert-Butyl

~0.03> 6 Hours
Neopentyl

~0.01> 12 Hours

Interpretation: Switching from a Methyl/Ethyl ester to an Isopropyl or tert-Butyl ester introduces steric bulk directly at the carbonyl attack site, significantly retarding hydrolysis.

Visualization: Mechanism of Steric Shielding

StericShield cluster_0 Methyl Ester (No Protection) cluster_1 t-Butyl Ester (Steric Block) Water Nucleophile (H2O / OH-) Carbonyl Carbonyl Carbon Water->Carbonyl Fast Attack tBu_Group t-Butyl (-C(CH3)3) Water->tBu_Group Blocked Me_Group Methyl (-CH3) Carbonyl->Me_Group

Caption: Steric hindrance by bulky ester groups (e.g., t-Butyl) physically blocks the approach of the nucleophile to the carbonyl carbon.

Protocol 3: Formulation for In Vivo Delivery

If you cannot change the molecule (i.e., you must use the ethyl/methyl ester), you must protect it via formulation.

  • Lipid Encapsulation: Formulate the ester in a Self-Emulsifying Drug Delivery System (SEDDS) .

    • Recipe: 10% Ethanol (Solubilizer) + 30% Cremophor EL (Surfactant) + 60% Labrafil M (Oil phase).

    • Mechanism:[1][2][3][4][5][6] The ester resides in the oil core of the micelle, shielded from aqueous plasma esterases.

  • pH Control: If dosing IV, ensure the vehicle is buffered to pH 5.5 - 6.0. Physiological pH (7.[7]4) accelerates base-catalyzed hydrolysis.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Cited via Dalal Institute: [Link])

  • MDPI Pharmaceutics. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals. Retrieved from [Link][2][3][5][8][9][10][11]

  • ChemGuide. (2023). Hydrolysing Esters. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice, with a specific focus on the critical parameter of reaction temperature. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common hurdles and achieve optimal results in your phenoxyacetic acid synthesis.

The synthesis of phenoxyacetic acid, a cornerstone moiety in many pharmaceutical agents and herbicides, is most commonly achieved via the Williamson ether synthesis.[1][2][3][4] This SN2 reaction, involving the nucleophilic substitution of a halide from chloroacetic acid by a phenoxide ion, is deceptively straightforward.[2][4] However, the reaction's efficiency and the purity of the final product are profoundly influenced by the reaction temperature. This guide will provide a comprehensive framework for understanding and optimizing this crucial parameter.

Troubleshooting Guide: Temperature-Related Issues

One of the most frequent challenges encountered in phenoxyacetic acid synthesis is suboptimal yield or the formation of unwanted byproducts. Temperature is often a key contributing factor. The following table outlines common problems, their probable causes related to reaction temperature, and actionable solutions.

Problem Probable Cause (Temperature-Related) Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the SN2 reaction is not being met, resulting in a very slow or stalled reaction.[5]Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress at each stage using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Typical reaction temperatures range from 60°C to reflux (around 100-110°C), depending on the solvent.[6][7][8]
Formation of Impurities/Byproducts Reaction temperature is too high: Excessive heat can promote side reactions. In the Williamson ether synthesis, high temperatures can favor the E2 elimination of chloroacetic acid to form glyoxylic acid, although this is less common with primary halides.[2][9] More significantly, high temperatures can lead to the decomposition of the desired product or starting materials.[5]Reduce the reaction temperature. If a higher temperature was initially used to drive the reaction to completion, consider a more moderate temperature for a longer duration. For instance, a reaction at 110°C may show high yield, but if byproduct formation is an issue, reducing the temperature and extending the reaction time could be beneficial.[5][10]
Reaction Stalls Before Completion Inadequate heat distribution: Inconsistent heating of the reaction mixture can lead to localized "cold spots" where the reaction rate is significantly lower.Ensure efficient and uniform stirring of the reaction mixture. Use a heating mantle with a magnetic stirrer or an oil bath to provide even heat distribution.
Darkening of the Reaction Mixture (Charring) Decomposition at elevated temperatures: The reactants or the product may be degrading due to excessive heat. Phenolic compounds can be susceptible to oxidation, which can be accelerated at higher temperatures.Immediately reduce the reaction temperature. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if high temperatures are unavoidable.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the role of temperature in phenoxyacetic acid synthesis.

Q1: What is the ideal starting temperature for my phenoxyacetic acid synthesis?

A1: A good starting point for the synthesis of phenoxyacetic acid from phenol and chloroacetic acid in an aqueous alkaline solution is in the range of 60-65°C.[6][11] Some protocols suggest an initial heating phase to around 40-45°C before raising the temperature after the addition of all reactants.[6] For reactions in other solvents, a typical range is between 50°C and 100°C.[2] It is always advisable to start at a more moderate temperature and gradually increase it while monitoring the reaction.

Q2: How does temperature influence the reaction rate?

A2: According to the Arrhenius equation, the rate of a chemical reaction increases with temperature.[12][13] This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction (one that overcomes the activation energy barrier). In the context of phenoxyacetic acid synthesis, increasing the temperature will generally lead to a faster formation of the product.

Q3: Can a very high temperature be detrimental to the synthesis?

A3: Yes, excessively high temperatures can be detrimental. While a higher temperature increases the rate of the desired SN2 reaction, it can also accelerate undesirable side reactions and decomposition.[5][9] For instance, although less likely with a primary halide like chloroacetic acid, elimination reactions can become more competitive at higher temperatures.[2] Furthermore, the stability of phenoxyacetic acid and the reactants themselves can be compromised at elevated temperatures, leading to lower yields and a more complex purification process.[5]

Q4: How can I effectively monitor the progress of the reaction to optimize the temperature?

A4: The most common method for monitoring the progress of organic reactions is Thin Layer Chromatography (TLC).[6] By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting materials (phenol) and the formation of the product (phenoxyacetic acid). This allows you to qualitatively assess the reaction's progress and make informed decisions about adjusting the temperature or reaction time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[14]

Q5: Should the temperature be held constant throughout the entire reaction?

A5: Not necessarily. Some synthetic protocols advocate for a temperature gradient. For example, the initial mixing of reactants might be performed at a lower temperature to control any initial exotherm, followed by a gradual increase to the desired reaction temperature to drive the reaction to completion.[6] Some procedures also specify a period of heating at a certain temperature, followed by cooling.[7][11] The optimal temperature profile will depend on the specific reactants, solvent, and scale of the reaction.

Experimental Protocol: Temperature Optimization for Phenoxyacetic Acid Synthesis

The following is a generalized, step-by-step protocol for the synthesis of phenoxyacetic acid, with a focus on how to systematically optimize the reaction temperature.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • TLC plates, developing chamber, and appropriate solvent system (e.g., toluene:methanol 9:1)[6]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle)

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of sodium hydroxide in deionized water. To this, slowly add an equimolar amount of phenol. Stir until the phenol has completely dissolved to form sodium phenoxide.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of chloroacetic acid in deionized water and neutralize it with a sodium hydroxide solution.

  • Reaction Setup and Initial Heating: Attach a reflux condenser and a dropping funnel to the round-bottom flask containing the sodium phenoxide. Begin heating the mixture with stirring to a starting temperature of 60°C.

  • Addition of Sodium Chloroacetate: Slowly add the sodium chloroacetate solution from the dropping funnel to the reaction mixture over a period of 15-20 minutes.

  • Temperature Optimization and Monitoring:

    • Once the addition is complete, maintain the reaction temperature at 60°C.

    • After 30 minutes, carefully take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting phenol. Develop the plate to assess the progress.

    • If the reaction is proceeding slowly (i.e., a large amount of phenol remains), increase the temperature to 70°C and continue to monitor by TLC every 30-60 minutes.

    • Continue this incremental increase in temperature (e.g., to 80°C, 90°C, and then to reflux, approximately 102°C in water)[7] until a satisfactory reaction rate is achieved, as indicated by the near-complete consumption of phenol on the TLC plate. Note the optimal temperature and the time required for the reaction to go to completion.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to a pH of 1-2 to precipitate the phenoxyacetic acid.[7]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash it with cold, dilute hydrochloric acid.[7]

  • Purification: The crude phenoxyacetic acid can be further purified by recrystallization from hot water.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature in phenoxyacetic acid synthesis.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Purification prep_phenoxide Prepare Sodium Phenoxide setup Combine Reactants & Set Initial Temp (60°C) prep_phenoxide->setup prep_chloroacetate Prepare Sodium Chloroacetate prep_chloroacetate->setup monitor_tlc Monitor by TLC setup->monitor_tlc decision Reaction Complete? monitor_tlc->decision increase_temp Increase Temp by 10°C decision->increase_temp No workup Acidify, Cool, & Filter decision->workup Yes increase_temp->setup purify Recrystallize workup->purify product Pure Phenoxyacetic Acid purify->product

Caption: Workflow for optimizing reaction temperature in phenoxyacetic acid synthesis.

References

  • MDPI. (2025, November 12). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 8. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR, 12(3), 10-14. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Sciencemadness Discussion Board. (2015, June 17). Phenoxyacetic Acid Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Experiment 06. Retrieved from [Link]

  • Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2003, June 15). High Temperature Dependence of 2,4-dichlorophenoxyacetic Acid Degradation by Fe3+/H(2)O(2) System. Retrieved from [Link]

  • Jetir.org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oxidation of phenoxyacetic acid by imidazolium dichromate | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature in esterification reaction of phenyl acetic acid. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, November 28). phenoxyacetic acid. Retrieved from [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS. Retrieved from [Link]

  • MDPI. (2020, March 26). pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • The influence of temperature on the decomposition kinetics of peracetic acid in solutions. (n.d.). Retrieved from [Link]

  • PubMed. (2015, January 1). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

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Validation & Comparative

Definitive Comparison Guide: Certified Reference Standards for 2-(2-propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of certified reference standards for 2-(2-propoxyphenoxy)acetic acid (CAS: 746630-77-3). This molecule, structurally analogous to metabolites of guaiacol-based drugs (e.g., Guaifenesin) and phenoxy-herbicides, requires precise quantification in pharmaceutical impurity profiling and metabolic studies.

Executive Summary: The Metrological Imperative

In the quantification of 2-(2-propoxyphenoxy)acetic acid , the choice of reference material is not merely a purchasing decision—it is the foundation of your data's legal and scientific defensibility. This compound, often analyzed as a structural analog or potential impurity in ether-linked phenolic drugs, presents specific stability and ionization challenges (pKa ~3-4) that demand rigorous standardization.

This guide compares the three tiers of reference materials available on the market, evaluating them against the rigorous requirements of ISO 17034 and GMP workflows.

The Core Dilemma
  • Research Grade : Cheap, variable purity, lacks uncertainty data. Risk: High.

  • Analytical Standard : Characterized, but often lacks stability monitoring. Risk: Moderate.

  • Certified Reference Material (CRM) : ISO 17034 accredited, traceable to SI units, includes uncertainty budget. Risk: Low.

Technical Comparison: CRM vs. Alternatives

The following table objectively compares the performance metrics of a Certified Reference Material (CRM) against standard alternatives for 2-(2-propoxyphenoxy)acetic acid.

Comparative Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Chemical
Primary Use Quantitation, Method Validation, CalibratorQualitative ID, System SuitabilitySynthesis starting material
Purity Assignment Mass Balance & qNMR (e.g., 99.2% ± 0.4%)Chromatographic Area % (e.g., >98%)"As is" (e.g., ~95%)
Traceability SI Units (via NIST/BIPM traceable primary standards)Manufacturer's Internal StandardNone
Uncertainty Budget Expanded Uncertainty (

)
provided (

)
Not providedNot provided
Homogeneity Tested & VerifiedAssumedUnknown
Expiration Date Stability-monitoring drivenFixed date (often arbitrary)None
Cost High (

$)
Moderate (

)
Low ($)
Expert Insight: The "Purity" Trap

Research grade materials often claim "98% purity" based on HPLC-UV area normalization. For 2-(2-propoxyphenoxy)acetic acid , this is deceptive.

  • Reasoning : Phenoxyacetic acid derivatives often contain inorganic salts or residual solvents (from synthesis) that are invisible to UV detection but contribute to mass.

  • Consequence : A "98%" UV-purity research chemical might only be 92% potent by mass. Using this as a calibrator introduces a systematic error of 6-8% in your quantification, potentially causing OOS (Out of Specification) results in impurity profiling.

Experimental Validation: The "Self-Validating" Protocol

To demonstrate the necessity of using a CRM, we define a quantification workflow. This protocol ensures that the acidic nature of the analyte does not compromise peak shape or retention time stability.

A. Analyte Properties
  • Molecule : 2-(2-propoxyphenoxy)acetic acid[1][2][3][4][5][6]

  • MW : 210.23 g/mol [1][3]

  • LogP : ~1.9 (Moderate lipophilicity)

  • pKa : ~3.5 (Carboxylic acid)

B. HPLC-UV/MS Methodology

Objective : Achieve precise quantification with <1.0% RSD.

Step 1: Mobile Phase Preparation

  • Why : You must suppress the ionization of the carboxylic acid to prevent peak tailing.

  • Protocol :

    • Solvent A : 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B : Acetonitrile (LC-MS Grade).

    • Note: Do not use neutral water; the analyte will dissociate, leading to split peaks or broad smears.

Step 2: Chromatographic Conditions

  • Column : C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Gradient : 10% B to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 275 nm (Phenoxy absorption) or MS (ESI Negative Mode, [M-H]- m/z 209.1).

Step 3: Calibration Strategy (The CRM Advantage)

  • Stock Solution : Weigh exactly 10.0 mg of the ISO 17034 CRM into a 10 mL volumetric flask.

    • Calculation: Correct for the certified purity (e.g., 99.2%) stated on the CoA.

  • Dilution : Prepare a 6-point curve (1 µg/mL to 100 µg/mL).

  • Validation : Inject a "Check Standard" prepared from a second independent source (Option B) to verify accuracy.

C. Data Analysis: The Uncertainty Budget

When using a CRM, you can calculate the Combined Standard Uncertainty (


)  of your final result, incorporating the uncertainty of the standard itself.


  • 
    : Provided by the CRM vendor (e.g., ±0.4%).
    
  • Result: A defensible error margin that stands up to regulatory audit.

Visualization: Traceability & Workflow

Diagram 1: Metrological Traceability Chain

This diagram illustrates how a Certified Reference Material links your laboratory data back to the SI system (Kg/Mole), ensuring global acceptance of your results.

TraceabilityChain SI SI Unit (Mole/Kg) Primary Primary Standard (NIST/BIPM) qNMR / Mass Balance SI->Primary Realization CRM Certified Reference Material (ISO 17034) 2-(2-propoxyphenoxy)acetic acid Primary->CRM Certification LabStd Working Standard (Your Lab) CRM->LabStd Calibration Result Analytical Result (Chromatogram) LabStd->Result Quantification

Caption: The unbroken chain of comparisons connecting your analytical result to the International System of Units (SI).

Diagram 2: Recommended Validation Workflow

A logic flow for handling the standard to ensure stability and accuracy.

Workflow Start Receive CRM (Store at 2-8°C) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Weigh Weighing (Use Analytical Balance) Equilibrate->Weigh Dissolve Dissolve (Use MeOH or ACN) Weigh->Dissolve Calc Calculate Conc. (Apply Purity Factor) Dissolve->Calc Inject HPLC Injection Calc->Inject

Caption: Step-by-step handling protocol to minimize weighing errors and hygroscopic effects.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability for Chemical Measurements.[Link]

  • PubChem. 2-(2-propoxyphenoxy)acetic Acid (Compound Summary). National Library of Medicine. [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Sources

Analytical Comparison Guide: Identifying 2-(2-Propoxyphenoxy)acetic Acid as a Process Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the synthesis of complex active pharmaceutical ingredients (APIs) containing ortho-alkoxy-phenoxy moieties, controlling homologous impurities is a critical regulatory requirement. 2-(2-propoxyphenoxy)acetic acid (CAS 746630-77-3)[1] frequently emerges as a process impurity when trace amounts of propanol or 2-propoxyphenol contaminate the ethoxy- or methoxy-based starting materials during O-alkylation steps.

Under the ICH Q3A(R2) guidelines[2], impurities in new drug substances must be rigorously identified and qualified if they exceed the standard threshold (typically 0.10%). Due to its dual chemical nature—a lipophilic propoxy-benzene ring paired with a highly polar carboxylic acid—2-(2-propoxyphenoxy)acetic acid presents unique chromatographic challenges, including peak tailing and co-elution with the main API intermediate.

G A 2-Propoxyphenol (Starting Material Impurity) C Alkaline Conditions (NaOH / Heat) A->C B Chloroacetic Acid (Alkylating Agent) B->C D 2-(2-propoxyphenoxy)acetic acid (Target Impurity) C->D O-Alkylation

Diagram 1: Mechanistic formation of 2-(2-propoxyphenoxy)acetic acid via O-alkylation.

Comparative Analytical Methodologies

When selecting an analytical technique to quantify 2-(2-propoxyphenoxy)acetic acid, researchers must balance sensitivity, sample preparation time, and specificity. The table below objectively compares the three primary modalities used in process chemistry.

Analytical TechniqueSensitivity (LOD)Specificity for HomologsSample Prep ComplexityCausality & Limitations
HPLC-UV ~0.05% (w/w)LowLow (Direct injection)Lacks structural confirmation. Co-elutes with ethoxy/methoxy analogs unless a shallow gradient is used.
GC-MS ~0.01% (w/w)HighHigh (Derivatization)Requires derivatization (e.g., silylation) of the carboxylic acid to prevent thermal degradation and column adsorption.
LC-MS/MS <0.001% (w/w)Very HighModerate (Extraction)Gold Standard. ESI negative mode directly targets the deprotonated carboxylic acid without derivatization.

Step-by-Step LC-MS/MS Protocol

To ensure a self-validating system, the following LC-MS/MS protocol incorporates System Suitability Testing (SST) and leverages the specific pKa of the impurity to drive chromatographic resolution.

Rationale for Experimental Choices
  • Mobile Phase Selection: The acetic acid moiety has a pKa of approximately 3.0. By using 0.1% Formic Acid (pH ~2.7), the carboxylate is fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, reproducible peak shapes.

  • Ionization Mode: Electrospray Ionization in negative mode (ESI-) is chosen because carboxylic acids readily lose a proton to form a stable [M-H]- ion at m/z 209.

Workflow S1 Step 1: Sample Preparation (Acidic Liquid-Liquid Extraction) S2 Step 2: UHPLC Separation (C18 Column, 0.1% Formic Acid) S1->S2 S3 Step 3: ESI- MS/MS (Negative Ion Mode: m/z 209) S2->S3 S4 Step 4: Data Analysis (Quantification via MRM 209 -> 149) S3->S4

Diagram 2: Self-validating LC-MS/MS workflow for trace impurity quantification.

Experimental Workflow

Step 1: System Suitability and Blank Preparation

  • Prepare a diluent blank consisting of 50:50 Water:Acetonitrile.

  • Inject the blank to verify the absence of carryover or matrix interference at the expected retention time of the impurity.

Step 2: Sample Extraction

  • Dissolve 50 mg of the API intermediate in 1.0 mL of Acetonitrile.

  • Add 1.0 mL of 0.1 M HCl to ensure the impurity remains in its protonated, lipophilic state.

  • Extract with 2.0 mL of Ethyl Acetate. The protonated 2-(2-propoxyphenoxy)acetic acid partitions into the organic layer.

  • Evaporate the organic layer under nitrogen and reconstitute in 1.0 mL of the initial mobile phase.

Step 3: UHPLC Separation

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Detection (MRM)

  • Operate the mass spectrometer in ESI negative mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 209.1 → 149.0 .

    • Causality: The precursor ion (209.1) is the [M-H]- species[1]. The product ion (149.0) results from the collision-induced cleavage of the propoxy group (loss of a C3H8O equivalent or propene + water), providing a highly specific structural fingerprint that distinguishes it from ethoxy or methoxy homologs.

Step 5: Validation and Recovery

  • Spike a known concentration (e.g., 0.10% w/w) of a 2-(2-propoxyphenoxy)acetic acid reference standard into a clean API matrix.

  • Calculate recovery (Acceptance criteria: 90-110%) to validate the extraction efficiency and confirm the absence of ion suppression.

References

  • Title: 2-(2-propoxyphenoxy)acetic Acid | C11H14O4 | CID 2103125 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: europa.eu URL:[Link]

Sources

Comparative Profiling: 2-(2-Propoxyphenoxy)acetic Acid vs. Standard Guaifenesin Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of pharmaceutical impurity profiling, distinguishing between structural homologs is a critical requirement for method validation (ICH Q2). This guide provides a comparative analysis between 2-(2-propoxyphenoxy)acetic acid (a structural analog) and standard Guaifenesin impurities (specifically its homologous metabolite, Guaiacoxyacetic acid ).

While Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) typically degrades into methoxy-derivatives, the presence or introduction of propoxy-analogs —such as 2-(2-propoxyphenoxy)acetic acid—often serves as a vital specificity marker in analytical development. This ensures that quality control methods can discriminate between the drug's actual degradants and potential contaminants arising from homologous starting materials (e.g., 2-propoxyphenol).

Structural & Physicochemical Comparison

The core distinction lies in the ether side chain: Guaifenesin and its impurities possess a Methoxy (-OCH₃) group, whereas the target comparator possesses a Propoxy (-OCH₂CH₂CH₃) group. This increase in carbon chain length significantly alters lipophilicity and chromatographic behavior.

Table 1: Physicochemical Properties Comparison[1]
FeatureGuaiacoxyacetic Acid (Major Guaifenesin Metabolite/Impurity)2-(2-Propoxyphenoxy)acetic Acid (Target Comparator)Guaiacol (Guaifenesin Impurity A)
CAS Registry 18605-20-4746630-77-390-05-1
Molecular Formula C₉H₁₀O₄C₁₁H₁₄O₄C₇H₈O₂
Molecular Weight 182.17 g/mol 210.23 g/mol 124.14 g/mol
Side Chain Methoxy (C1)Propoxy (C3)Methoxy (C1)
Functional Group Carboxylic AcidCarboxylic AcidPhenol
pKa (Acidic) ~3.5 (Carboxyl)~3.6 (Carboxyl)~9.9 (Phenol)
LogP (Lipophilicity) ~1.2~2.3 (Predicted)1.32
HPLC Elution Order Early (Polar)Late (Non-polar)Intermediate

Origin and Mechanistic Pathways

Understanding the causality of these impurities is essential for root cause analysis (RCA) in manufacturing.

Guaifenesin Impurities (The Methoxy Series)

Guaifenesin is synthesized from Guaiacol (2-methoxyphenol) and Chlorphenesin (or Glycidol).

  • Impurity A (Guaiacol): Residual starting material or hydrolytic degradant.

  • Guaiacoxyacetic Acid: Formed via the oxidative cleavage of the diol side chain of Guaifenesin. This is the primary metabolite found in plasma and a potential oxidative degradant in stability studies.

The Propoxy Analog (The Comparator)

2-(2-propoxyphenoxy)acetic acid does not typically arise from pure Guaifenesin. It appears in two specific scenarios:

  • Contamination: If the starting material (Guaiacol) is contaminated with 2-propoxyphenol , the synthesis yields "Propoxy-Guaifenesin," which subsequently oxidizes to this acid.

  • Method Specificity: It is used intentionally as a "structural stress test" to prove that an HPLC method can separate the methoxy-impurity from its propoxy-homolog.

Diagram 1: Impurity Genesis & Structural Homology

This diagram illustrates the parallel degradation pathways of Guaifenesin and its theoretical Propoxy-analog.

ImpurityPathways Guaiacol Guaiacol (Starting Material) Guaifenesin Guaifenesin (API) Guaiacol->Guaifenesin Glycidol/Synthesis Guaiacoxy Guaiacoxyacetic Acid (Major Metabolite/Impurity) Guaifenesin->Guaiacoxy Oxidative Degradation (Side chain cleavage) PropoxyAcid 2-(2-Propoxyphenoxy) acetic acid (Target Comparator) Guaiacoxy->PropoxyAcid Homologous Pair (+2 CH2 groups) PropoxyPhenol 2-Propoxyphenol (Trace Contaminant) PropoxyGuaif Propoxy-Guaifenesin (Analog Impurity) PropoxyPhenol->PropoxyGuaif Co-Synthesis PropoxyGuaif->PropoxyAcid Oxidative Degradation

Caption: Parallel oxidative pathways showing the formation of the Methoxy-series (Guaifenesin) vs. the Propoxy-series.

Analytical Methodology: Specificity Protocol

To objectively compare these compounds, a high-resolution HPLC method is required. The following protocol is designed to separate the acidic impurities (Guaiacoxyacetic acid vs. Propoxy-acetic acid) from the neutral API.

Experimental Rationale
  • Column Choice: A C18 column is selected.[1] The Propoxy analog, having a longer alkyl chain, will interact more strongly with the hydrophobic stationary phase, eluting after the Methoxy analog.

  • Mobile Phase pH: Both compounds are carboxylic acids (pKa ~3.5). The pH must be controlled (pH 3.0) to keep them in their non-ionized (protonated) or partially ionized state to prevent peak tailing and ensure retention.

Step-by-Step HPLC Protocol

System: Agilent 1290 Infinity II or Waters H-Class UPLC Detection: UV-Vis (PDA) at 276 nm (Characteristic Phenoxy absorption)

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Standard Preparation:

    • Prepare a Resolution Mixture containing 0.5 mg/mL Guaifenesin spiked with:

      • 0.1% Guaiacoxyacetic acid (Impurity).

      • 0.1% 2-(2-propoxyphenoxy)acetic acid (Comparator).

  • Gradient Program:

Time (min)% Solvent A% Solvent BRationale
0.09010Initial hold for polar acids
5.09010Isocratic elution of Guaiacoxyacetic acid
15.04060Ramp to elute Propoxy analog & Guaiacol
20.04060Wash
21.09010Re-equilibration
Expected Results (Data Interpretation)
  • Retention Time (RT) Prediction:

    • Guaiacoxyacetic acid: ~4.5 - 5.5 min (Most polar, elutes first).

    • Guaifenesin:[1][2][3][4][5] ~8.0 - 9.0 min.

    • Guaiacol: ~11.0 min.

    • 2-(2-propoxyphenoxy)acetic acid:[6][7][8][9][10] ~13.5 - 14.5 min (Significant hydrophobic shift due to propyl chain).

  • Resolution (Rs): The method must demonstrate Rs > 2.0 between the Methoxy and Propoxy acid peaks to confirm specificity.

Mass Spectrometry Characterization

When UV retention times are ambiguous, Mass Spectrometry (LC-MS/MS) provides definitive identification based on the mass shift.

Table 2: MS/MS Fragmentation Logic
CompoundPrecursor Ion [M-H]⁻ (ESI Negative)Key Fragment IonsMechanism
Guaiacoxyacetic Acid 181 m/z 123 m/zLoss of acetate group (-CH₂COOH).
108 m/zRadical loss of methyl group.
2-(2-Propoxyphenoxy)acetic Acid 209 m/z 151 m/zLoss of acetate group (-CH₂COOH).
109 m/zLoss of propyl chain (C₃H₇).

Diagnostic Rule: A mass difference of exactly 28 Da (two methylene groups, -CH₂CH₂-) confirms the presence of the Propoxy analog versus the standard Guaifenesin impurity.

Workflow Visualization

The following diagram outlines the decision logic for identifying these impurities in a drug substance sample.

AnalyticalWorkflow Sample Unknown Impurity in Guaifenesin Sample HPLC Run HPLC Gradient (C18 / pH 2.5) Sample->HPLC RT_Check Check Retention Time (RT) HPLC->RT_Check EarlyElute RT < Guaifenesin (Polar) RT_Check->EarlyElute Early LateElute RT > Guaifenesin (Non-Polar) RT_Check->LateElute Late MS_Check MS Analysis (ESI-) EarlyElute->MS_Check LateElute->MS_Check Result_Methoxy Mass 181 m/z ID: Guaiacoxyacetic Acid (Standard Impurity) MS_Check->Result_Methoxy 181 Da Result_Propoxy Mass 209 m/z ID: 2-(2-Propoxyphenoxy)acetic Acid (Contaminant/Analog) MS_Check->Result_Propoxy 209 Da

Caption: Decision tree for distinguishing Methoxy (Standard) vs. Propoxy (Analog) impurities using HPLC-MS.

Conclusion

While 2-(2-propoxyphenoxy)acetic acid is not a standard pharmacopeial impurity of Guaifenesin, it serves as a critical structural comparator . Its presence in an impurity profile indicates either:

  • Upstream Contamination: Use of impure Guaiacol containing 2-propoxyphenol.

  • Cross-Contamination: In facilities manufacturing propyl-ether derivatives.

For robust method validation, analysts must demonstrate that their HPLC conditions can resolve the Critical Pair (Guaiacoxyacetic acid and its Propoxy analog) with a resolution > 2.0, utilizing the hydrophobicity difference driven by the propyl chain.

References

  • United States Pharmacopeia (USP). Guaifenesin Monograph: Impurities. USP-NF Online. (Accessed 2024).[4][7] Link

  • PubChem. 2-(2-propoxyphenoxy)acetic acid (Compound Summary).[6][7] National Library of Medicine. Link

  • Schieffer, G. W., et al. (1984).[2] Determination of the structure of a synthetic impurity in guaifenesin. Journal of Pharmaceutical Sciences, 73(12), 1856-1858.[2][5] Link

  • European Directorate for the Quality of Medicines (EDQM). Guaifenesin: European Pharmacopoeia (Ph. Eur.) 10.0.Link

  • ChemicalBook. 2-(2-propoxyphenoxy)acetic acid Properties and CAS 746630-77-3.Link

Sources

A Senior Scientist's Guide to the Quantification of 2-(2-propoxyphenoxy)acetic Acid: A Comparative Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

The choice of an analytical method is not merely a technical decision but a strategic one, impacting data quality, resource allocation, and, ultimately, project timelines. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, grounding each method in the principles of scientific integrity and regulatory compliance. Every protocol described herein is designed as a self-validating system, adhering to the principles outlined by major regulatory bodies to ensure data is robust and defensible.

The Imperative of Method Validation: A Regulatory Overview

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3] The objective of validation is to demonstrate that the procedure is fit for its intended purpose, a concept central to both ICH Q2(R2) and FDA's Bioanalytical Method Validation guidance.[4][5][6]

Key validation parameters, which we will assess for each method, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[2][7]

  • Accuracy: The closeness of test results to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[8]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

This guide will compare HPLC-UV, GC-MS, and LC-MS/MS based on these core tenets, providing researchers with the insights needed to select the most appropriate method for their application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of analytical laboratories due to its robustness, cost-effectiveness, and wide applicability. For 2-(2-propoxyphenoxy)acetic acid, which possesses a phenyl group, UV detection is a viable, albeit not the most sensitive, option.

Causality of Experimental Choices

The carboxylic acid moiety of the target analyte necessitates an acidified mobile phase. This suppresses the ionization of the carboxyl group, increasing the hydrophobicity of the molecule and promoting its retention on a nonpolar C18 stationary phase. This is a fundamental principle for achieving good peak shape and reproducible retention times for acidic analytes in reversed-phase chromatography.[9]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detector Wavelength: 270 nm (based on the phenoxy chromophore).

  • Calibration:

    • Prepare a stock solution of 2-(2-propoxyphenoxy)acetic acid (1 mg/mL) in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Autosampler Injection Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection (270 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification (Peak Area vs. Curve) Chromatogram->Quantify

Caption: High-level workflow for the quantification of 2-(2-propoxyphenoxy)acetic acid by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity compared to HPLC-UV due to the mass-selective nature of the detector. However, its application to non-volatile and polar compounds like carboxylic acids requires a critical preliminary step: derivatization.

Causality of Experimental Choices

2-(2-propoxyphenoxy)acetic acid is not sufficiently volatile for direct GC analysis. Derivatization is necessary to convert the polar carboxyl group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester). This chemical modification allows the analyte to transition into the gas phase without thermal decomposition in the GC inlet, a prerequisite for successful analysis.[10] Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.

Experimental Protocol: GC-MS
  • Sample Preparation & Derivatization:

    • Perform an initial liquid-liquid extraction (LLE) from the aqueous or biological matrix into an organic solvent like ethyl acetate after acidification.

    • Evaporate the organic layer to complete dryness under nitrogen.

    • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the TMS ester.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., molecular ion and key fragments).

  • Calibration:

    • Prepare calibration standards and subject them to the same derivatization procedure as the samples to compensate for any variability in the reaction efficiency.

GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous/Bio Sample Extract Liquid-Liquid Extraction Sample->Extract Evaporate Evaporation Extract->Evaporate Derivatize Derivatization (TMS) Evaporate->Derivatize Inject GC Injection Derivatize->Inject Column DB-5ms Separation Inject->Column Ionize EI Ionization Column->Ionize Detect Mass Detection (SIM) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Quantify Quantification (Selected Ion Area) TIC->Quantify

Caption: General workflow for GC-MS analysis of 2-(2-propoxyphenoxy)acetic acid following derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for quantifying small molecules in complex matrices, offering unparalleled sensitivity and selectivity.[4] This technique combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.

Causality of Experimental Choices

The high sensitivity of LC-MS/MS allows for the direct analysis of the analyte with minimal sample cleanup, often requiring only a protein precipitation step.[11] Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like carboxylic acids, and operating in negative ion mode [M-H]⁻ is typically more efficient for acidic protons. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, effectively filtering out chemical noise from the matrix.[12]

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Perform a protein precipitation as described in the HPLC-UV method (or a solid-phase extraction for cleaner samples and lower detection limits).

    • After evaporation, reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: Based on the structure (MW 210.23), a plausible transition would be monitoring the deprotonated parent ion m/z 209.1 → product ion (e.g., m/z 149.1 after loss of the acetic acid side chain). Note: These transitions must be empirically optimized.

  • Calibration:

    • Prepare calibration standards in a surrogate matrix (e.g., analyte-free plasma) to mimic the matrix effects of the unknown samples. A typical range would be 0.1 ng/mL to 200 ng/mL.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Cleanup Protein Precipitation or SPE Sample->Cleanup Inject LC Injection Cleanup->Inject Column C18 Separation Inject->Column Ionize ESI Source (Negative Mode) Column->Ionize Fragment Collision Cell (Fragmentation) Ionize->Fragment Detect Mass Detection (MRM) Fragment->Detect MRM_Peak MRM Chromatogram Detect->MRM_Peak Quantify Quantification (Peak Area Ratio) MRM_Peak->Quantify

Caption: A streamlined workflow for highly sensitive LC-MS/MS quantification.

Performance Comparison

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of 2-(2-propoxyphenoxy)acetic acid. These values are representative and should be established for each specific laboratory and application.

ParameterHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (Typical LOQ) ~200 - 500 ng/mL~10 - 50 ng/mL~0.1 - 1 ng/mL
Linearity (R²) >0.995>0.995>0.999
Intra-day Precision (%RSD) < 10%< 10%< 5%
Inter-day Precision (%RSD) < 15%< 15%< 10%
Accuracy (% Recovery) 85 - 115%85 - 115%90 - 110%
Throughput HighLowHigh
Cost (Instrument/Consumables) LowModerateHigh
Method Development Complexity LowHigh (derivatization)Moderate-High

Conclusion and Recommendations

The selection of an optimal analytical method is contingent upon the specific requirements of the study.

  • HPLC-UV is a suitable choice for applications where high concentrations of 2-(2-propoxyphenoxy)acetic acid are expected, such as in formulation analysis or late-stage metabolism studies. Its simplicity, robustness, and low cost are significant advantages.

  • GC-MS provides a significant increase in selectivity and sensitivity over HPLC-UV. However, the mandatory and often complex derivatization step lowers throughput and can introduce variability, making it less ideal for large sample sets.

  • LC-MS/MS stands out as the superior technique for bioanalytical applications, including pharmacokinetics, toxicokinetics, and biomarker studies, where ultimate sensitivity and selectivity are paramount.[4] While the initial capital investment is high, its performance, high throughput, and ability to multiplex often provide the best overall value for demanding research and regulated environments.

Ultimately, a thorough understanding of the analytical target profile, as encouraged by modern ICH guidelines, should guide the method selection process.[13] By aligning the method's capabilities with the study's objectives, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • SIELC Technologies. (2018). Separation of Acetic acid, phenoxy-, 2-propenyl ester on Newcrom R1 HPLC column. SIELC. [Link]

  • Sode, F. Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Royal Society of Chemistry. [Link]

  • Grandjean, D., et al. (2015). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. CHIMIA. [Link]

  • Bioanalysis Zone. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. [Link]

  • Fatunmbi, H., & Fatunmbi, B. (2017). HPLC Separation and Simultaneous Analyses of Peroxyacetic Acid and Acetic Acid Coexisting with Hydrogen Peroxide in the Equilibrium Mixture. Separation Methods Technologies, Inc. [Link]

  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency. [Link]

  • University of Lisbon. (2023). LC-MS/MS method development for anti-oxidative biomarkers. Repositório da Universidade de Lisboa. [Link]

  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Phcog.net. [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent Technologies. [Link]

  • Soni, K., et al. (2017). An LC–MS/MS assay for the quantitative determination of 2‐pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low‐volume human K2EDTA plasma. Biomedical Chromatography. [Link]

  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Journal of Pharmaceutical Research International. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International. [Link]

  • PLOS ONE. (2025). Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. PLOS. [Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2018). GC-MS Assisted Phytoactive Chemical Compounds Identification and Profiling with Mineral Constituents from Biologically Active Ex. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • National Center for Biotechnology Information. 2-(2-propoxyphenoxy)acetic Acid. PubChem. [Link]

  • ResearchGate. Acetic acid concentrations (ppm) from GC/MS analyses of bio-oil. ResearchGate. [Link]

Sources

Mass fragmentation pattern of 2-(2-propoxyphenoxy)acetic acid vs. analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass fragmentation pathways is critical for the accurate identification and quantification of aryloxyacetic acid derivatives in pharmacokinetic studies, environmental monitoring, and agrochemical development. 2-(2-propoxyphenoxy)acetic acid (PubChem CID: 2103125) is a structurally complex ether-linked carboxylic acid. When analyzed via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), its fragmentation behavior reveals both class-wide conserved mechanisms and highly specific structural signatures dictated by its ortho-propoxy substituent.

This guide provides an objective, data-driven comparison of the collision-induced dissociation (CID) patterns of 2-(2-propoxyphenoxy)acetic acid against three key structural analogs: Phenoxyacetic acid (the base scaffold), 2-(2-methoxyphenoxy)acetic acid (guaiacolacetic acid), and 2-(4-chlorophenoxy)acetic acid (4-CPA).

Theoretical Fragmentation Pathways & Causality

To develop robust Multiple Reaction Monitoring (MRM) methods, application scientists must understand the causality behind the fragmentation. Aryloxyacetic acids analyzed in negative ion mode (ESI-) universally deprotonate at the carboxylic acid moiety to yield the


 precursor ion.

Upon CID, these molecules undergo two primary stages of fragmentation:

Stage 1: The Universal


-Lactone Elimination 
The cleavage of the 

bond in deprotonated phenoxyacetic acids does not occur via simple heterolytic cleavage. Instead, it proceeds via an intramolecular nucleophilic displacement. The carboxylate oxygen attacks the ether carbon, forming a neutral

-lactone (

, 58 Da) and expelling the highly stable phenoxide anion (

) . This

neutral loss is the diagnostic primary transition for all aryloxyacetic acids.

Stage 2: Substituent-Driven Secondary Cleavage The secondary fragmentation is entirely dictated by the aromatic ring's substituents. For 2-(2-propoxyphenoxy)acetic acid, the resulting 2-propoxyphenoxide anion (


) possesses a 

-hydrogen on the propyl chain. This structural feature enables a low-energy, concerted

-hydride elimination (or McLafferty-type rearrangement), expelling neutral propene (

, 42 Da) to yield the catecholate monoanion (

).

In contrast, analogs lacking a


-hydrogen (like the methoxy analog) are forced into higher-energy homolytic cleavage pathways, resulting in radical losses.

G A 2-(2-propoxyphenoxy)acetic acid [M-H]- m/z 209 B 2-propoxyphenoxide m/z 151 A->B - C2H2O2 (Loss of 58 Da) D Decarboxylated intermediate m/z 165 A->D - CO2 (Loss of 44 Da) C Catecholate anion m/z 109 B->C - C3H6 (Propene) (Loss of 42 Da)

Collision-induced dissociation (CID) pathway of 2-(2-propoxyphenoxy)acetic acid.

Comparative Mass Spectrometry Data

The table below summarizes the quantitative fragmentation data for the target compound and its analogs. The divergence in the secondary product ions highlights the importance of the ortho-substituent in defining the MS/MS fingerprint.

CompoundPrecursor Ion

(

)
Primary Product Ion (

)
Secondary Product Ion (

)
Diagnostic Neutral LossesFragmentation Mechanism (Secondary)
2-(2-propoxyphenoxy)acetic acid 209151109-58 (

), -42 (

)

-hydride elimination (Alkene loss)
Phenoxyacetic acid 1519365-58 (

), -28 (

)
Ring contraction / CO expulsion
2-(2-methoxyphenoxy)acetic acid 181123108-58 (

), -15 (

)
Homolytic cleavage (Radical loss)
2-(4-chlorophenoxy)acetic acid 18512791-58 (

), -36 (

)
Halogen elimination

Data Interpretation: The transition


 serves as the quantifier ion  for 2-(2-propoxyphenoxy)acetic acid due to the high cross-section of the 

-lactone loss. The

transition serves as the highly specific qualifier ion , as the -42 Da loss is unique to the propoxy chain.

Self-Validating Experimental Protocol (LC-MS/MS)

Aryloxyacetic acids are notoriously fragile and prone to in-source fragmentation. Excessive capillary voltage or desolvation temperatures can cause the premature loss of


 or 

before the ions reach the first quadrupole (Q1), drastically reducing assay sensitivity .

The following protocol utilizes a "soft ionization" approach combined with a self-validating internal standard system to ensure data integrity.

Step-by-Step Methodology:
  • Sample Preparation & Isotope Spiking:

    • Spike

      
       of the biological/environmental matrix with 
      
      
      
      of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as
      
      
      -phenoxyacetic acid (
      
      
      ). Causality: The SIL-IS corrects for matrix-induced ion suppression, ensuring the final quantification is absolute and self-validating.
    • Extract utilizing a weak anion exchange (WAX) Solid Phase Extraction (SPE) cartridge, washing with methanol and eluting with 5% formic acid in methanol to ensure the carboxylic acid is protonated during elution.

  • Chromatographic Separation:

    • Column: UHPLC

      
       column (
      
      
      
      ,
      
      
      ).
    • Mobile Phase A: LC-MS grade

      
       with 0.1% Formic Acid.
      
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 6.0 minutes. Flow rate:

      
      .
      
  • Soft Ionization (ESI-):

    • Set the mass spectrometer to Negative Electrospray Ionization (ESI-).

    • Critical Step: Reduce the source block temperature to

      
       and the desolvation gas temperature to 
      
      
      
      . Apply a shallow voltage gradient to the ion transfer optics. Causality: This "soft" tuning prevents the fragile carboxylate group from undergoing thermal/in-source decarboxylation, maximizing the
      
      
      precursor population .
  • MRM Data Acquisition:

    • Target Compound Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Target Compound Qualifier:

      
       (Collision Energy: 25 eV).
      
  • Data Validation:

    • Calculate the Qualifier/Quantifier ion ratio. The system is self-validated if the ratio in the unknown sample falls within

      
       of the ratio established by the neat analytical standard.
      

Workflow N1 Sample Preparation Spike with stable isotope IS Solid Phase Extraction (WAX) N2 Chromatographic Separation UHPLC C18 Column Gradient: H2O/MeCN (0.1% FA) N1->N2 N3 Ionization Electrospray Ionization (ESI-) Capillary: 2.5 kV, Soft Ionization N2->N3 N4 Mass Analysis Triple Quadrupole (QqQ) MRM Mode for specific transitions N3->N4 N5 Data Processing Peak integration Transition ratio verification N4->N5

Self-validating LC-MS/MS experimental workflow for aryloxyacetic acid quantification.

Conclusion

The mass fragmentation pattern of 2-(2-propoxyphenoxy)acetic acid is defined by a two-step hierarchical mechanism. The universal loss of the


-lactone (58 Da) confirms its identity as an aryloxyacetic acid, a pathway heavily utilized in tracking the metabolism of related beta-blockers like oxprenolol . However, it is the secondary loss of propene (42 Da)—facilitated by the 

-hydrogen on the propoxy chain—that distinguishes it from its methoxy and halogenated analogs. By leveraging soft ionization techniques and monitoring these specific transitions, researchers can achieve highly selective and robust quantification of this compound in complex matrices.

References

  • National Center for Biotechnology Information. "2-(2-propoxyphenoxy)acetic Acid" PubChem Compound Summary for CID 2103125. Available at:[Link]

  • LeBlanc, L. M., et al. "Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid." Rapid Communications in Mass Spectrometry, vol. 29, no. 23, 2015, pp. 2293-301. Available at:[Link]

  • Waters Corporation. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Application Notes. Available at:[Link]

  • Nelson, W. L., and Bartels, M. J. "N-dealkylation of oxprenolol: formation of 3-aryloxypropane-1,2-diol, 3-aryloxylactic acid, and 2-aryloxyacetic acid metabolites in the rat." Journal of Pharmaceutical Sciences, vol. 74, no. 1, 1985, pp. 33-36. Available at: [Link]

Definitive Structural Confirmation of 2-(2-propoxyphenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical development, establishing the absolute structure of phenoxyacetic acid derivatives is critical due to their propensity for polymorphism and isomerism. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular connectivity, they fail to definitively resolve 3D conformational packing and intermolecular hydrogen bonding networks—factors that dictate solubility, bioavailability, and patentability.

This guide details the protocol for confirming the structure of 2-(2-propoxyphenoxy)acetic acid using Single Crystal X-ray Diffraction (SC-XRD) as the gold standard, comparing its efficacy against spectroscopic alternatives.

The Challenge: Why SC-XRD?

The target molecule, 2-(2-propoxyphenoxy)acetic acid, contains a flexible


-propyl ether chain and a carboxylic acid tail. Two specific structural risks necessitate X-ray confirmation:
  • Conformational Ambiguity: The

    
    -propyl chain can adopt multiple rotamers (anti/gauche) relative to the phenoxy ring, altering the crystal lattice energy.
    
  • Supramolecular Synthons: Phenoxyacetic acids typically form centrosymmetric dimers via carboxylic acid

    
     hydrogen bond loops. Confirming this motif is essential for predicting solid-state stability.
    

Experimental Protocol: From Synthesis to Crystal

To validate the structure, one must first isolate high-quality single crystals. The following workflow integrates synthesis with specific crystallization vectors known to yield diffraction-quality specimens for this class of compounds.

Phase 1: Synthesis (Williamson Ether Approach)
  • Reagents: Catechol (1,2-dihydroxybenzene),

    
    -propyl bromide, ethyl bromoacetate, 
    
    
    
    .
  • Step 1 (Mono-alkylation): Selective propylation of catechol to yield 2-propoxyphenol.

  • Step 2 (O-Alkylation): Reaction of 2-propoxyphenol with ethyl bromoacetate/

    
     in acetone.
    
  • Step 3 (Hydrolysis): Basic hydrolysis (NaOH/EtOH) followed by acidification (HCl) to precipitate the free acid.

Phase 2: Crystallization (The Critical Step)

SC-XRD requires a single crystal with dimensions


 mm.
  • Solvent System: Ethanol/Water (80:20) or pure Toluene.

  • Method: Slow evaporation at 4°C.

  • Why: Phenoxyacetic acids crystallize well from polar protic solvents which facilitate the formation of the carboxylic acid dimer pairs.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following section contrasts the data fidelity of SC-XRD against standard characterization methods.

Technique A: Single Crystal X-Ray Diffraction (The Gold Standard)
  • Mechanism: Elastic scattering of X-rays by electron clouds.

  • Data Output: Unit cell dimensions, space group, and precise atomic coordinates (

    
    ).
    
  • Specific Expectation for Target: Based on homologous structures (e.g., 2-(2-isopropylphenoxy)acetic acid), expect a Triclinic (P1 or P-1) or Monoclinic system. The carboxylic acid groups should face each other, forming a cyclic dimer with an O...O distance of approx 2.65 Å.

Technique B: NMR Spectroscopy ( H / C)[1][2]
  • Mechanism: Magnetic nuclei resonance in a bulk solution.

  • Limitation: NMR averages the signal over all conformers in solution. It cannot distinguish between a static crystal packing arrangement and a rapidly tumbling molecule. It confirms the presence of the propyl group but not its spatial orientation in the solid state.

Technique C: Infrared Spectroscopy (FT-IR)
  • Utility: Detects the carbonyl (

    
    ) stretch.
    
  • Diagnostic Value: A shift in the

    
     peak (approx. 1700-1730 
    
    
    
    ) can indicate dimerization, but it is inferential compared to the direct visualization of SC-XRD.
Comparative Performance Matrix
FeatureSC-XRD (Crystallography)NMR (

H/

C)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & PackingConnectivity & PurityMolecular Formula / Mass
Stereochemistry Absolute Configuration (Definitive)Relative (Inferential)None
Sample State Solid (Single Crystal)Solution (Liquid)Gas Phase (Ionized)
H-Bond Detection Direct Visualization (D-H...A)Indirect (Chemical Shift)None
Time to Result 2-24 Hours (Data + Refinement)15 Minutes5 Minutes
Cost High (Equipment + Expertise)MediumMedium

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the decision logic for structural confirmation.

Diagram 1: Synthesis & Crystallization Pathway

SynthesisPathway Catechol Catechol (Start) Intermediate 2-Propoxyphenol Catechol->Intermediate + K2CO3, Reflux PropylBromide n-Propyl Bromide PropylBromide->Intermediate Ester Ethyl 2-(2-propoxyphenoxy)acetate Intermediate->Ester + K2CO3, Acetone EthylBromo Ethyl Bromoacetate EthylBromo->Ester Hydrolysis Hydrolysis (NaOH/HCl) Ester->Hydrolysis FinalAcid 2-(2-propoxyphenoxy)acetic acid (Crude) Hydrolysis->FinalAcid Crystallization Slow Evaporation (EtOH/H2O) FinalAcid->Crystallization Crystal Single Crystal (Diffraction Quality) Crystallization->Crystal

Caption: Synthesis of 2-(2-propoxyphenoxy)acetic acid targeting high-purity crystalline output.

Diagram 2: Structural Confirmation Logic

ConfirmationLogic Sample Crystalline Sample XRD SC-XRD Experiment Sample->XRD NMR NMR Spectroscopy Sample->NMR UnitCell Unit Cell Determination XRD->UnitCell Diffraction Spectrum 1H / 13C Spectra NMR->Spectrum Acquisition Solve Structure Solution UnitCell->Solve Direct Methods Refine Refinement (R < 0.05) Solve->Refine Least Squares OutputXRD 3D Packing & H-Bonds (CONFIRMED) Refine->OutputXRD Data Output OutputNMR Connectivity Only (INCOMPLETE) Spectrum->OutputNMR Analysis

Caption: Decision logic showing why SC-XRD provides confirmed 3D structure vs NMR's connectivity data.

Data Interpretation: What to Look For

When analyzing the X-ray data for 2-(2-propoxyphenoxy)acetic acid, the following parameters indicate a successful structural solution:

  • R-Factor (

    
    ):  A value 
    
    
    
    (5%) indicates a high-quality fit between the model and the diffraction data.
  • Displacement Ellipsoids: Look for elongated ellipsoids on the terminal methyl group of the propyl chain. This indicates thermal motion or slight disorder, common in flexible alkyl chains.

  • Hydrogen Bonding: Measure the distance between the carboxylic acid oxygen atoms of adjacent molecules. A distance of 2.63–2.67 Å confirms the classical centrosymmetric dimer.

Causality in Experimental Choice

We choose SC-XRD because the torsion angle of the C-O-C-C ether linkage determines the planarity of the molecule. In the solid state, this molecule likely adopts a planar conformation to maximize


-stacking interactions between benzene rings, a feature NMR cannot quantify in solution.

References

  • Smith, G., Kennard, C. H. L., & Byriel, K. A. (1992). The structures of 2-(2-isopropylphenoxy)acetic acid and 2-(2-tert-butylphenoxy)acetic acid. Australian Journal of Chemistry, 45(7), 1101-1108.

    • Context: Establishes the baseline crystallographic behavior (dimeriz
  • PubChem. (n.d.).[1] 2-(2-propoxyphenoxy)acetic Acid (CID 2103125).[1] National Library of Medicine.

    • Context: Verification of chemical identity and physical property data.[1][2]

  • Grover, P. K., & Vats, A. (2023). Comparative Analysis of NMR and X-ray Crystallography in Small Molecule Drug Discovery. Journal of Pharmaceutical Analysis. Context: General methodology for comparing spectroscopic vs. diffraction techniques.

Sources

Benchmarking Sensitivity: A Comparative Guide to LOD Determination for 2-(2-propoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In pharmaceutical development and environmental monitoring, 2-(2-propoxyphenoxy)acetic acid represents a critical analyte.[1] Structurally, it is an ether-linked carboxylic acid, often encountered as a metabolic degradation product of glyceryl ether drugs (e.g., Guaifenesin analogs) or as a specific residue in herbicide panels.

Determining the Limit of Detection (LOD) for this compound is not a one-size-fits-all procedure. The choice of methodology dictates the sensitivity floor. This guide compares the two primary "products" (analytical methodologies) available to researchers: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1]

The Chemical Challenge
  • Structure: A benzene ring coupled to a propoxy group and an acetic acid tail.[1]

  • Acidity (pKa): Approximately 3.0–4.0 (carboxylic acid).[1]

  • Implication: To achieve retention on a C18 column, the pH must be suppressed (acidic) to keep the molecule neutral.[1] For MS detection, the carboxylic acid moiety makes it an ideal candidate for Negative Electrospray Ionization (ESI-) .[1]

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table summarizes the performance metrics of the two dominant methodologies for detecting 2-(2-propoxyphenoxy)acetic acid.

FeatureMethod A: HPLC-UV (The Workhorse)Method B: LC-MS/MS (The Gold Standard)
Primary Principle Chromophore absorption (Benzene ring) at ~270–280 nm.[1]Ionization (ESI-) and fragmentation (MRM).[1]
LOD Range 0.1 – 1.0 µg/mL (ppm) 0.1 – 10 ng/mL (ppb)
Selectivity Moderate.[1] Co-eluting peaks can interfere.High. Mass filtering eliminates most matrix interference.
Cost Per Sample Low ($)High (

$)
Skill Requirement General AnalystSpecialist / Mass Spectrometrist
Best Use Case Raw material purity, dissolution testing, high-concentration formulations.[1]PK studies, trace impurity analysis, environmental residue.

Method A: HPLC-UV Protocol (Routine QC)[1]

Objective: To establish a robust LOD using Signal-to-Noise (S/N) ratio, suitable for quality control environments.

The "Why" Behind the Protocol

We utilize a C18 stationary phase because the propoxy group provides sufficient hydrophobicity. However, the mobile phase must be acidified (pH < 3.0).[1] If the pH is neutral, the carboxylic acid deprotonates (


), causing the molecule to elute in the void volume with poor peak shape.
Step-by-Step Workflow
  • Column Selection: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization for UV stability).[1]

    • Solvent B: Acetonitrile (ACN).[1][2][3]

    • Mode: Isocratic (60% A / 40% B) or Gradient depending on matrix complexity.[1]

  • Detection: UV-Vis at 276 nm (Characteristic absorption of the phenoxy ring).[1]

  • Sample Prep: Dissolve standard in Mobile Phase. Filter through 0.45 µm PTFE filter.

LOD Determination (S/N Approach)

According to ICH Q2(R1) guidelines, the LOD is the concentration that yields a Signal-to-Noise ratio of 3:1 .[1]

  • Blank Injection: Inject the mobile phase blank to establish baseline noise height (

    
    ).[1]
    
  • Low Standard Injection: Inject a low concentration standard (e.g., 0.5 µg/mL).[1] Measure peak height (

    
    ).[1]
    
  • Calculation:

    
    
    Note: Dilute the standard sequentially until 
    
    
    
    .

Method B: LC-MS/MS Protocol (Trace Analysis)[1]

Objective: To achieve maximum sensitivity for biological or environmental matrices using statistical LOD calculation.

The "Why" Behind the Protocol

UV detection is limited by the molar absorptivity of the benzene ring. MS/MS overcomes this by filtering for specific mass-to-charge ratios. We use ESI Negative mode because the carboxylic acid easily loses a proton (


), generating a stable precursor ion.[1]
Step-by-Step Workflow
  • Column Selection: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.01% Formic Acid in Water (Note: Lower acid concentration than UV to avoid ion suppression in MS).[1]

    • Solvent B: Acetonitrile.[2][3][4][5]

  • MS Source Parameters (Sciex/Agilent/Waters generic):

    • Ionization: ESI Negative .[1]

    • Precursor Ion: 209.1 m/z (

      
      ).[1]
      
    • Product Ions (MRM): 151.1 m/z (Loss of acetic acid moiety) and 109.1 m/z (Phenoxy cleavage).[1]

  • Sample Prep: Solid Phase Extraction (SPE) is recommended for complex matrices (plasma/soil) to remove salts that suppress ionization.[1]

LOD Determination (Linearity Approach)

For trace analysis, visual S/N is often subjective. The Standard Deviation of the Response and Slope method is preferred for validation.


[1]
  • 
     = The standard deviation of the y-intercepts of regression lines (or SD of the response of the blank).
    
  • 
     = The slope of the calibration curve.
    

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct method and the subsequent validation steps.

LOD_Decision_Tree Start Start: Define Analytical Need Check_Conc Expected Concentration? Start->Check_Conc High_Conc High (> 1 µg/mL) (QC, Raw Material) Check_Conc->High_Conc Bulk Analysis Trace_Conc Trace (< 100 ng/mL) (PK, Residue, Impurity) Check_Conc->Trace_Conc Trace Analysis Method_UV Select Method A: HPLC-UV (Cost-Effective) High_Conc->Method_UV Method_MS Select Method B: LC-MS/MS (High Sensitivity) Trace_Conc->Method_MS Opt_UV Optimization: Acidic Mobile Phase (pH 2.5) UV @ 276nm Method_UV->Opt_UV Opt_MS Optimization: ESI Negative Mode Transition 209 -> 151 Method_MS->Opt_MS Calc_SN Calculation: Signal-to-Noise (3:1) Opt_UV->Calc_SN Calc_Stat Calculation: SD of Intercept / Slope Opt_MS->Calc_Stat Validation Final Validation: ICH Q2(R1) Compliance Calc_SN->Validation Calc_Stat->Validation

Figure 1: Decision matrix for selecting the appropriate analytical methodology and LOD calculation strategy based on sensitivity requirements.

Scientific Validation: Ensuring Data Integrity

To ensure your LOD determination is legally and scientifically defensible, you must adhere to the ICH Q2(R1) guidelines.

Self-Validating Protocol Checklist
  • Specificity Check: Inject the solvent blank. Is there a peak at the retention time of 2-(2-propoxyphenoxy)acetic acid?

    • Pass: No interference > 10% of the LOD response.

    • Fail: Contamination or column carryover. Wash column or change solvent grade.

  • Linearity Confirmation: Run 5 concentration levels ranging from LOD to 100x LOD.

    • Requirement:

      
      .[6]
      
  • Precision at LOD: Inject the estimated LOD concentration 6 times.

    • Requirement: Relative Standard Deviation (RSD) should be

      
       (for LOD) or 
      
      
      
      (for LOQ).[1]
Common Pitfalls
  • pH Mismatch: Using a neutral mobile phase for this acidic compound will result in "fronting" peaks, making LOD calculation impossible due to peak broadening.

  • Ion Suppression (LC-MS): If analyzing plasma or soil, co-eluting matrix components can suppress the ionization of the analyte. Always use a deuterated internal standard (if available) or standard addition method to verify.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • US Environmental Protection Agency (EPA). (2014).[1] Analytical Method for the Determination of Phenoxy Acids in Surface Water and Soil. [Link][1]

  • SIELC Technologies. (2018).[1] Separation of Phenoxyacetic acid derivatives on Newcrom R1 HPLC column. [Link]

  • MDPI. (2014).[1] Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using UHPLC-MS/MS. [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-propoxyphenoxy)acetic Acid

[1][2]

Part 1: Executive Summary & Hazard Logic

Immediate Action Required: Treat this compound as a Substance of Uncertain Toxicity (SUT) with confirmed acidic and irritant properties.[1]

While specific toxicological data for 2-(2-propoxyphenoxy)acetic acid is often extrapolated, its pharmacophore (a phenoxyacetic acid derivative) dictates a strict safety profile.[1] It shares structural homology with known irritants and biologically active ligands (e.g., PPAR agonists or auxins).[1]

The Core Risks:

  • Corrosivity/Irritation: The free carboxylic acid moiety (

    
    ) is a direct contact hazard to mucous membranes.[2][1]
    
  • Bioavailability: The propoxy tail increases lipophilicity compared to the parent phenoxyacetic acid, facilitating faster dermal absorption.[1]

  • Physical State: Typically a crystalline solid; electrostatic dust generation during weighing is the primary inhalation vector.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The lipophilic nature of the propoxy group requires specific barrier materials.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile (0.11 mm min) Why: Standard latex is permeable to organic acids.[2][1] Protocol: Wear an inner 4-mil nitrile glove (colored) and an outer 5-mil nitrile glove (black/blue).[2][1] If the outer glove tears, the color contrast provides immediate visual warning.[1]
Eye/Face Chemical Splash Goggles Why: Safety glasses are insufficient for acidic powders.[1] Air currents can carry micronized dust around side shields.[1] Goggles provide a sealed environment against acidic hydrolysis on the corneal surface.[1]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Why: Engineering controls (Hood) are superior.[2][1] If weighing outside a hood is unavoidable due to balance sensitivity, a fit-tested P100 respirator is mandatory to prevent inhalation of the solid acid.[1]
Body Tyvek® Lab Coat or Apron Why: Cotton lab coats absorb organic acids, keeping them against the skin. A non-woven polyethylene (Tyvek) layer repels dry particulates and splashes.[1]

Part 3: Operational Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE alone.

SafetyWorkflowStartSTART: Risk AssessmentStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionSolution (Organic/Aq)StateCheck->SolutionEngineering_SolidStatic Control + Fume HoodSolid->Engineering_Solid High Dust RiskEngineering_SolFume Hood + Splash TraySolution->Engineering_Sol Splash RiskAction_WeighWeighing Protocol:Anti-static gun usageEngineering_Solid->Action_WeighAction_MixSolubilization:Add solvent to solidEngineering_Sol->Action_MixWasteWaste Disposal:Segregate as Organic AcidAction_Weigh->WasteAction_Mix->Waste

Figure 1: Operational logic flow for handling 2-(2-propoxyphenoxy)acetic acid, distinguishing between solid-state dust risks and solution-state splash risks.[2][1]

Part 4: Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: The highest risk of exposure occurs when the container is open, and dry powder is manipulated.

  • Engineering Setup: Verify Fume Hood face velocity is >100 fpm. Place a secondary containment tray inside the hood.

  • Static Neutralization: Phenoxyacetic derivatives are prone to static charge.[1] Use an anti-static gun or polonium strip near the balance.[1] Why? Static charge causes powder to "jump" onto gloves and cuffs.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.[1]

  • Decontamination: Immediately wipe the balance area with a 5% Sodium Bicarbonate solution (neutralizer) followed by water.[1]

Protocol B: Solubilization (Liquid State)

Context: Dissolving the acid in organic solvents (e.g., DMSO, Methanol).

  • Order of Addition: Always add the solvent to the powder , not powder to solvent.[1] Why? This prevents a "puff" of displaced powder from becoming airborne.

  • Vessel Selection: Use borosilicate glass (scintillation vial) with a PTFE-lined cap.[2][1] Avoid polystyrene, which may degrade with certain organic solvents used for this compound.[1]

  • Labeling: Mark the vial immediately with "Acidic - Irritant."[2][1]

Part 5: Disposal & Emergency Response[2]

Waste Disposal Strategy

Do not pour down the drain. The lipophilicity of the propoxy group makes this compound hazardous to aquatic life (read-across from phenoxy herbicides).[1]

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Organic Acid."[2][1]

  • Liquid Waste: Segregate into "Organic Solvents" stream. If the solution is aqueous, check pH before disposal; it likely requires collection as "Aqueous Acidic Waste."[1]

Emergency Procedures
  • Skin Contact:

    • Doff: Remove contaminated gloves/clothing immediately.[1][3][4]

    • Wash: Rinse with lukewarm water for 15 minutes. Soap is essential to remove the lipophilic residue.[1]

    • Neutralize: Do not apply strong bases to the skin.[1] Water is the safest diluent.[1]

  • Eye Contact:

    • Irrigate: Use an eyewash station for 15 minutes. Hold eyelids open.

    • Seek Medical: Acidic burns to the eye require immediate ophthalmological assessment.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][1]

  • PubChem. (n.d.).[1] 2-(2-propoxyphenoxy)acetic Acid (Compound Summary). National Library of Medicine.[2][1]

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data.

  • European Chemicals Agency (ECHA). (n.d.).[2][1] C&L Inventory: Phenoxyacetic acid derivatives.

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